5-Azidomethyl-uridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13N5O6 |
|---|---|
Molecular Weight |
299.24 g/mol |
IUPAC Name |
5-(azidomethyl)-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O6/c11-14-12-1-4-2-15(10(20)13-8(4)19)9-7(18)6(17)5(3-16)21-9/h2,5-7,9,16-18H,1,3H2,(H,13,19,20)/t5-,6?,7+,9-/m1/s1 |
InChI Key |
ZAFBFGDCEFQDFD-AOXOCZDOSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)CN=[N+]=[N-] |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CN=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
5-Azidomethyl-uridine chemical structure and properties
An In-depth Technical Guide to 5-Azidomethyl-uridine
Introduction
This compound and its deoxy-analog, 5-azidomethyl-2'-deoxyuridine (B518367) (AmdU), are modified pyrimidine (B1678525) nucleosides that have garnered significant interest in various fields of biomedical research. The presence of a reactive azido (B1232118) group at the C5 position of the uracil (B121893) base allows for its versatile use in bioconjugation reactions, most notably in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry"[1][2][3]. This guide provides a comprehensive overview of the chemical structure, properties, and key applications of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a synthetic derivative of the naturally occurring nucleoside, uridine. The key modification is the substitution of a hydrogen atom at the 5-position of the pyrimidine ring with an azidomethyl group (-CH₂N₃).
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
The properties of this compound and its deoxy-analog are summarized below.
| Property | This compound | 5-Azidomethyl-2'-deoxyuridine |
| Molecular Formula | C₁₀H₁₃N₅O₆[4][5] | C₁₀H₁₃N₅O₅[6][7] |
| Molecular Weight | 299.24 g/mol [4][5] | 283.24 g/mol [6][7] |
| IUPAC Name | 5-(azidomethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione[4] | 5-(azidomethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione[7] |
| CAS Number | 24751-67-5[4] | 59090-48-1[7] |
| Appearance | Solid[5] | White to off-white solid[6][8] |
| Solubility | DMSO, methanol[6][8] | |
| Storage Conditions | Store at -20°C[6][8] | |
| SMILES | C1=C(C(=O)NC(=O)N1[C@H]2--INVALID-LINK--CO)O">C@@HO)CN=[N+]=[N-][4] | C1--INVALID-LINK--NC2=O)CN=[N+]=[N-])CO">C@@HO[7] |
| InChI | InChI=1S/C10H13N5O6/c11-14-12-1-4-2-15(10(20)13-8(4)19)9-7(18)6(17)5(3-16)21-9/h2,5-7,9,16-18H,1,3H2,(H,13,19,20)/t5-,6-,7-,9-/m1/s1[4] | InChI=1S/C10H13N5O5/c11-14-12-2-5-3-15(10(19)13-9(5)18)8-1-6(17)7(4-16)20-8/h3,6-8,16-17H,1-2,4H2,(H,13,18,19)/t6-,7+,8+/m0/s1[7] |
Synthesis
The synthesis of 5-(azidomethyl)-2'-deoxyuridine has been achieved through multiple methods. One approach involves the tosylation of 5-(hydroxymethyl)-2'-deoxyuridine, leading to a mixture of mono- and ditosylated nucleosides, which are then converted to the corresponding azido derivatives[9]. A more selective method involves the formation of 5-(bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine as an intermediate, followed by the displacement of the bromo group with lithium azide (B81097) and subsequent deacetylation[9].
Biological Applications and Mechanisms of Action
This compound and its analogs are valuable tools in various biological applications due to their ability to be metabolically incorporated into nucleic acids and their utility in click chemistry.
Metabolic Labeling of DNA and RNA
5-Azidomethyl-2'-deoxyuridine (AmdU) is cell-permeable and can be used as a substitute for thymidine (B127349) analogs like BrdU and EdU to monitor de novo DNA synthesis during the S-phase of the cell cycle[6][8]. Cellular machinery recognizes AmdU and incorporates it into newly synthesized DNA[10][11]. The resulting azide-functionalized DNA can then be detected through click chemistry reactions with alkyne-modified reporters, such as fluorophores or biotin[6][8]. This allows for the visualization and purification of newly replicated DNA.
Antiviral and Antineoplastic Activity
Derivatives of this compound have demonstrated potential as both antiviral and anticancer agents[3]. 5-(azidomethyl)-2'-deoxyuridine has shown potent inhibitory effects against the replication of Herpes Simplex Virus type 1 (HSV-1)[3][9]. This activity is attributed to its phosphorylation by the viral thymidine kinase, leading to its incorporation into the viral DNA and subsequent chain termination[3]. Additionally, these compounds have exhibited inhibitory effects on the growth of murine Sarcoma 180 and L1210 cancer cell lines in culture[3][9].
Radiosensitization
5-Azidomethyl-2'-deoxyuridine has been investigated as a potential radiosensitizer in cancer therapy[2][3]. It is believed to demonstrate effective radiosensitization in tumor cells[2].
Click Chemistry Applications
The azide group on this compound is a key functional handle for click chemistry reactions. It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing terminal alkynes or strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing strained alkynes like DBCO or BCN[1][2]. This allows for the covalent attachment of various probes for detection, imaging, and purification.
Caption: Click chemistry reactions involving this compound.
Experimental Protocols
Metabolic Labeling of DNA using 5-(Azidomethyl)-2'-deoxyuridine (AmdU)
This protocol outlines a general workflow for the metabolic labeling of DNA in cultured cells. Optimization for specific cell types and experimental conditions is recommended[10].
Materials:
-
Adherent or suspension cells in complete culture medium
-
5-(azidomethyl)-2'-deoxyuridine (AmdU)
-
Phosphate-Buffered Saline (PBS)
-
Fixative Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
Wash Buffer (e.g., 3% Bovine Serum Albumin in PBS)
-
Freshly prepared Click Reaction Cocktail:
-
Click Reaction Buffer (e.g., PBS)
-
Alkyne-fluorophore (e.g., Alkyne-Alexa Fluor 488)
-
Copper (II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
-
Nuclear counterstain (e.g., Hoechst 33342)
Procedure:
-
Cell Seeding: Seed cells on an appropriate culture vessel (e.g., coverslips in a multi-well plate) at a density that avoids confluency during the experiment. Allow cells to adhere and resume proliferation[10].
-
AmdU Labeling: Prepare a working solution of AmdU in complete culture medium (e.g., 10 µM). Replace the existing medium with the AmdU-containing medium and incubate for the desired duration (e.g., 2 hours) at 37°C in a CO₂ incubator[10].
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with the fixative solution. After another wash with PBS, permeabilize the cells with the permeabilization buffer[10].
-
Click Reaction: Wash the cells with Wash Buffer. Prepare the Click Reaction Cocktail immediately before use. An example for a 500 µL reaction is: 435 µL of PBS, 10 µL of CuSO₄ stock, 5 µL of Alkyne-fluorophore stock, and 50 µL of Sodium Ascorbate stock. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light[10].
-
Staining and Imaging: Remove the reaction cocktail and wash the cells with Wash Buffer. Stain the nuclei with a suitable counterstain. After final washes with PBS, mount the sample and image using a fluorescence microscope with appropriate filters[10].
Caption: Experimental workflow for DNA metabolic labeling with AmdU.
Conclusion
This compound and its derivatives are powerful chemical tools with broad applications in molecular biology, drug discovery, and diagnostics. Their ability to be metabolically incorporated into nucleic acids and subsequently detected or modified via highly efficient and specific click chemistry reactions provides researchers with a versatile platform for studying cellular processes, identifying potential therapeutic targets, and developing novel diagnostic assays. The detailed understanding of their chemical properties and the availability of robust experimental protocols will continue to drive innovation in these fields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-(Azidomethyl)uridine | C10H13N5O6 | CID 121487445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-(Azidomethyl)uridine | CymitQuimica [cymitquimica.com]
- 6. 5-Azidomethyl-2'-deoxyuridine (5-AmdU), Azide-containing Nucleosides - Jena Bioscience [jenabioscience.com]
- 7. 5-Azidomethyl-2'-deoxyuridine | C10H13N5O5 | CID 188215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Azidomethyl-2'-deoxyuridine (5-AmdU), Azide-containing 2'-Deoxy-nucleosides - Jena Bioscience [jenabioscience.com]
- 9. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 5-(azidomethyl)-2′-deoxyuridine (AmdU) [sigmaaldrich.com]
5-Azidomethyl-uridine mechanism of action in click chemistry
An In-depth Technical Guide to the Mechanism of Action of 5-Azidomethyl-uridine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism, applications, and experimental protocols for this compound, a key reagent in the field of click chemistry. Its versatility allows for the precise and efficient labeling of biomolecules, particularly RNA, through bioorthogonal reactions.
Core Mechanism of Action
This compound is a modified nucleoside containing a reactive azide (B81097) (-N₃) group. This functional group is the cornerstone of its utility in click chemistry, a suite of reactions known for their high efficiency, selectivity, and biocompatibility. The primary mechanisms through which this compound participates in click chemistry are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used click reaction that involves the formation of a stable triazole linkage between an azide and a terminal alkyne.[2] The reaction is catalyzed by copper(I) ions, which significantly accelerate the rate of the cycloaddition.[3]
The catalytic cycle begins with the formation of a copper(I)-acetylide intermediate from a terminal alkyne. This intermediate then reacts with the azide group of this compound in a stepwise manner to form a six-membered copper-containing intermediate. Subsequent rearrangement and protonolysis yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.[2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC was developed to address the cytotoxicity associated with the copper catalyst used in CuAAC, making it suitable for applications in living systems.[4] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne partner.[1] The high ring strain of the cyclooctyne provides the necessary activation energy for the cycloaddition to occur rapidly and spontaneously with an azide without the need for a catalyst.[4]
The mechanism of SPAAC is a concerted [3+2] cycloaddition reaction. The azide group of this compound reacts directly with the strained triple bond of the cyclooctyne to form a stable triazole linkage.
Quantitative Data
The choice between CuAAC and SPAAC often depends on the specific application, with a trade-off between reaction speed and biocompatibility. CuAAC is generally faster, while SPAAC is preferred for live-cell imaging due to the absence of a toxic catalyst.[4]
Table 1: Comparison of Reaction Kinetics for CuAAC and SPAAC
| Parameter | CuAAC | SPAAC | Key Takeaway |
| Second-Order Rate Constant (k₂) | 10 to 10⁴ M⁻¹s⁻¹ | 10⁻³ to 1 M⁻¹s⁻¹ | CuAAC is significantly faster than SPAAC.[4] |
| Biocompatibility | Limited by copper cytotoxicity | High, suitable for live systems | SPAAC is the method of choice for in vivo studies.[4] |
| Reaction Conditions | Aqueous buffers, room temp. | Aqueous buffers, physiological temp. | Both reactions proceed under mild conditions. |
| Selectivity | High, bioorthogonal | High, bioorthogonal | Both reactions are highly specific. |
Table 2: Second-Order Rate Constants for SPAAC of Various Azides with Cyclooctynes *
| Azide | Cyclooctyne | Rate Constant (k₂) (M⁻¹s⁻¹) |
| Benzyl Azide | BCN | 0.07 |
| Phenyl Azide | BCN | 0.18 |
| 3-azido-L-alanine | sulfo-DBCO | 0.32 - 0.85 (in PBS, pH 7) |
| 1-azido-1-deoxy-β-D-glucopyranoside | sulfo-DBCO | 0.55 - 1.22 (in HEPES, pH 7)[5] |
Application in RNA Labeling
A primary application of this compound is the metabolic labeling of nascent RNA. For this, its triphosphate form, this compound triphosphate (5-Azido-UTP), is required.
Synthesis of this compound Triphosphate
The synthesis of 5-Azido-UTP can be achieved through established one-pot phosphorylation methods from the parent nucleoside, this compound.[7][8]
Enzymatic Incorporation into RNA
Once synthesized, 5-Azido-UTP can be incorporated into RNA transcripts by RNA polymerases, such as T7 RNA polymerase, during in vitro transcription.[9] The efficiency of incorporation can be template-dependent, and optimization of the ratio of 5-Azido-UTP to natural UTP may be necessary.[10] For a 1423 bp DNA control template using T7 RNA polymerase, an optimal balance between reaction and labeling efficiency was achieved with a 25% substitution of 5-Azido-UTP.[10] Higher substitution rates can lead to lower yields.[10]
Experimental Protocols
The following are generalized protocols for performing CuAAC and SPAAC reactions with azide-labeled RNA. Optimization for specific substrates and applications is recommended.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled RNA
This protocol is intended for labeling purified azide-modified RNA with a fluorescent alkyne probe.
Materials:
-
Azide-modified RNA
-
Fluorescent Alkyne Probe (e.g., in DMSO)
-
Copper(II) Sulfate (B86663) (CuSO₄) solution
-
Sodium Ascorbate (B8700270) solution (prepare fresh)
-
Copper Ligand (e.g., THPTA)
-
Nuclease-free water and buffer
Procedure:
-
In a nuclease-free tube, combine the azide-labeled RNA and the alkyne-functionalized reporter molecule in a suitable buffer.
-
Add the copper(I) ligand (e.g., THPTA) to the mixture.
-
Add the copper(II) sulfate solution.
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the labeled RNA using a suitable method, such as ethanol (B145695) precipitation or a spin column, to remove the catalyst and excess reagents.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Labeled RNA
This protocol is for the catalyst-free labeling of azide-modified RNA with a strained alkyne probe.
Materials:
-
Azide-modified RNA
-
Strained Alkyne Probe (e.g., DBCO-fluorophore in DMSO)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Nuclease-free water
Procedure:
-
In a nuclease-free tube, dissolve the azide-labeled RNA in the reaction buffer.
-
Add the strained alkyne probe to the RNA solution. A 10-20 fold molar excess of the alkyne is often used.[6]
-
Incubate the reaction at room temperature or 37°C for 2-12 hours. The reaction time will depend on the concentrations of the reactants and the specific cyclooctyne used.
-
Purify the labeled RNA using a method appropriate for the downstream application to remove any unreacted alkyne probe.
Conclusion
This compound is a powerful tool for the chemical biology community, enabling the precise and efficient labeling of RNA and other biomolecules. Its ability to participate in both rapid CuAAC reactions and biocompatible SPAAC reactions provides researchers with a versatile method for a wide range of applications, from in vitro biochemical assays to in vivo imaging. Understanding the underlying mechanisms and optimizing the experimental protocols are key to successfully harnessing the full potential of this valuable chemical probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Convenient synthesis of nucleoside 5′-triphosphates for RNA transcription - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. interchim.fr [interchim.fr]
5-Azidomethyl-uridine: A Technical Guide to a Bioorthogonal Reporter for Nascent RNA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5-Azidomethyl-uridine (5-AmU) as a bioorthogonal chemical reporter for the metabolic labeling of newly synthesized RNA. This document details the core principles of its application, including the necessity of enzymatic engineering for its cellular incorporation, experimental protocols for its use, and a comparative analysis with other common RNA labeling reagents.
Introduction
This compound is a modified nucleoside that contains an azide (B81097) moiety, a versatile functional group for bioorthogonal chemistry.[1] This allows for the specific labeling and subsequent detection or purification of RNA that has been synthesized in the presence of 5-AmU. Unlike some other uridine (B1682114) analogs, the metabolic incorporation of 5-AmU into cellular RNA is not supported by wild-type cellular machinery.[2][3] Instead, it requires the co-expression of a specifically engineered mutant of the human uridine-cytidine kinase 2 (UCK2).[2][3][4] This unique requirement provides a high degree of specificity, enabling cell-specific or inducible labeling of nascent RNA in complex biological systems.
Once incorporated into RNA, the azide group can be covalently modified through highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][5] These reactions allow for the attachment of a wide variety of reporter molecules, including fluorophores for imaging, or biotin (B1667282) for affinity purification and subsequent analysis by next-generation sequencing.
Data Presentation
The following tables summarize the key quantitative parameters for the use of this compound as a bioorthogonal reporter. It is important to note that specific quantitative data for 5-AmU is limited in the current literature. Therefore, data from analogous compounds are included for comparative purposes and are clearly indicated.
Table 1: Metabolic Labeling Parameters for this compound and Analogous Compounds
| Parameter | This compound (5-AmU) | 5-Ethynyluridine (5-EU) | 4-Thiouridine (4sU) | 2'-Azidocytidine (2'-AzCyd) |
| Typical Concentration | Data not available (requires engineered UCK2) | 0.1 - 1 mM | 100 - 500 µM | Data not available |
| Typical Incubation Time | Data not available | 1 - 24 hours | 1 - 12 hours | 1 - 12 hours[6] |
| Cellular Uptake Mechanism | Nucleoside transporters (requires engineered UCK2 for phosphorylation)[2][3] | Nucleoside transporters | Nucleoside transporters | Nucleoside transporters (requires dCK overexpression)[7] |
| Incorporation Efficiency | Dependent on engineered UCK2 expression level (Data not available) | High | High | ~10-fold lower than 2'-AzCyd with dCK[7] |
| Known Cytotoxicity | Data not available | > 1 mM (cell type dependent)[6] | ~500 µM (cell type dependent)[6] | Well tolerated in cell culture[7] |
Table 2: Click Chemistry Reaction Parameters
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Typical Reaction Time | 30 - 60 minutes[6] | Several hours to overnight[6] |
| Catalyst Required | Copper(I) salt (e.g., CuSO₄ with a reducing agent like sodium ascorbate)[8] | None |
| Suitability for Live Cells | No (due to copper toxicity)[3] | Yes[3] |
| Reaction Components | Azide-labeled RNA, terminal alkyne-reporter, copper(I) source, reducing agent, ligand (optional) | Azide-labeled RNA, strained alkyne-reporter (e.g., DBCO, BCN)[1] |
| Kinetic Data | Second-order rate constants are generally high. | Second-order rate constants are typically lower than CuAAC. |
Experimental Protocols
Synthesis of this compound
While the synthesis of the deoxyribonucleoside analog, 5-(azidomethyl)-2'-deoxyuridine, has been well-documented, a detailed, readily available protocol for the ribonucleoside this compound is less common in the primary literature. However, a general synthetic strategy can be inferred from related syntheses.[9][10] A plausible route involves the conversion of the 5'-hydroxyl group of a protected uridine derivative to an azide. A one-pot synthesis for 5'-azido-5'-deoxyribonucleosides has been reported, which could potentially be adapted.[9][10] This method involves the use of triphenylphosphine, carbon tetrabromide, and sodium azide in anhydrous DMF.[9][10]
Metabolic Labeling of RNA with 5-AmU in Cell Culture
This protocol requires the use of cells that have been engineered to express a mutant form of UCK2 capable of phosphorylating 5-AmU.[2][3]
Materials:
-
Cells expressing engineered UCK2
-
Complete cell culture medium
-
This compound (5-AmU) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate the engineered cells at a density that ensures they are in the logarithmic growth phase during the labeling period.
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of 5-AmU. The optimal concentration needs to be empirically determined but a starting point could be in the low micromolar range, similar to other nucleoside analogs.
-
Labeling: Remove the existing medium from the cells, wash once with pre-warmed PBS, and add the labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours). The optimal time will depend on the specific experimental goals, such as the half-life of the RNA of interest.
-
Cell Harvesting and RNA Extraction: After incubation, wash the cells with ice-cold PBS and proceed with your standard protocol for total RNA extraction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Purified RNA
This protocol is suitable for labeling purified RNA with an alkyne-containing reporter molecule.
Materials:
-
5-AmU-labeled total RNA (1-10 µg)
-
Terminal alkyne-reporter (e.g., alkyne-fluorophore, alkyne-biotin)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 500 mM in water, freshly prepared)
-
Tris-HCl buffer (pH 7.5-8.0)
-
RNase-free water
Procedure:
-
In an RNase-free microcentrifuge tube, combine the 5-AmU-labeled RNA, alkyne-reporter, and Tris-HCl buffer.
-
Add the CuSO₄ solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light if using a fluorescent reporter.
-
Purify the labeled RNA using an appropriate RNA cleanup kit or ethanol (B145695) precipitation to remove the catalyst and excess reagents.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
SPAAC is the method of choice for labeling in living systems due to its biocompatibility.[3]
Materials:
-
Cells labeled with 5-AmU
-
Strained alkyne-reporter (e.g., DBCO-fluorophore)
-
Cell culture medium
-
PBS
Procedure:
-
After metabolic labeling with 5-AmU, remove the labeling medium and wash the cells twice with pre-warmed PBS.
-
Add fresh cell culture medium containing the strained alkyne-reporter to the cells. The optimal concentration should be determined empirically.
-
Incubate the cells for a period ranging from 1 to several hours at 37°C. The reaction kinetics of SPAAC are generally slower than CuAAC.
-
After incubation, wash the cells three times with PBS to remove the excess reporter molecule.
-
The cells are now ready for imaging using fluorescence microscopy.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic incorporation of this compound into nascent RNA.
Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Conclusion
This compound, in conjunction with engineered UCK2, presents a powerful and highly specific tool for the bioorthogonal labeling of nascent RNA. Its requirement for a mutant enzyme offers a unique advantage for cell-specific studies, minimizing background labeling in complex cellular environments. While the availability of specific quantitative data for 5-AmU is currently limited, the established protocols for analogous compounds provide a solid foundation for its application. As research in this area progresses, a more detailed characterization of its labeling efficiency, kinetics, and cellular impact is anticipated, which will further enhance its utility for researchers in molecular biology, drug development, and beyond.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Metabolic Engineering Approach to Incorporate Modified Pyrimidine Nucleosides into Cellular RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
5-Azidomethyl-uridine stability and solubility in aqueous buffers
An In-Depth Technical Guide to the Stability and Solubility of 5-Azidomethyl-uridine in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key considerations for the stability and solubility of this compound in aqueous buffers. Due to the limited availability of specific quantitative data in the public domain for this compound, this document focuses on providing a strong theoretical framework, analogous information, and detailed experimental protocols to enable researchers to generate the necessary data for their specific applications.
Introduction to this compound
This compound is a modified nucleoside that incorporates an azidomethyl group at the 5-position of the uracil (B121893) base. This functional group makes it a valuable tool in bioconjugation and chemical biology, primarily through its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry" reactions[1]. These reactions allow for the efficient and specific labeling of biomolecules. Given its use in aqueous environments for biological applications, understanding its stability and solubility is critical for experimental design and data interpretation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for calculating concentrations and understanding the compound's general behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃N₅O₆ | [2][3] |
| Molecular Weight | 299.24 g/mol | [2][3] |
| Appearance | Solid | [2] |
| IUPAC Name | 5-(azidomethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | [3] |
| XLogP3 | -1.1 | [3] |
Solubility in Aqueous Buffers
The solubility of a compound in a specific buffer system is a critical parameter for ensuring that it remains in solution at the desired concentration throughout an experiment.
Theoretical Considerations
The structure of this compound, containing a ribose sugar and a pyrimidine (B1678525) base, suggests it is a polar molecule. The parent pyrimidine ring is moderately soluble in water (approximately 41 g/L at 20°C) due to its ability to form hydrogen bonds[4]. The solubility of pyrimidine derivatives is influenced by factors such as temperature and pH[4]. For ionizable compounds, solubility can be significantly altered by adjusting the pH of the solution to either protonate or deprotonate the molecule, forming a more soluble salt[5]. While this compound itself does not have a readily ionizable group with a pKa in the typical biological pH range, the overall polarity of the molecule suggests it should have some degree of aqueous solubility.
Experimental Protocol for Determining Thermodynamic Solubility
The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Aqueous buffers of interest (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl) at various pH values (e.g., 5.0, 7.4, 9.0)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Calibrated analytical balance
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the desired aqueous buffer. The excess solid should be clearly visible.
-
Seal the vials tightly and place them on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that a thermodynamic equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and dilute it with the mobile phase used for HPLC analysis to a concentration within the calibrated range of the assay.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV method (see Section 5).
-
Calculate the original concentration in the supernatant to determine the solubility.
Data Presentation: The results should be compiled in a table for easy comparison.
Table 2: Example Solubility Data Table for this compound
| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| PBS | 7.4 | 25 | Experimental Value | Calculated Value |
| Tris-HCl | 7.4 | 25 | Experimental Value | Calculated Value |
| Citrate Buffer | 5.0 | 25 | Experimental Value | Calculated Value |
| PBS | 7.4 | 37 | Experimental Value | Calculated Value |
Stability in Aqueous Buffers
Understanding the stability of this compound is crucial, as degradation can lead to a loss of the desired compound and the formation of potentially interfering byproducts.
Potential Degradation Pathways
While specific degradation pathways for this compound are not well-documented, potential routes of degradation for nucleoside analogs include:
-
Hydrolysis of the N-glycosidic bond: This is a common degradation pathway for nucleosides, particularly under acidic conditions, which would separate the 5-azidomethyl-uracil base from the ribose sugar.
-
Reduction of the azide (B81097) group: The azide moiety can be susceptible to reduction to an amine, especially in the presence of certain reagents (e.g., dithiothreitol, DTT) that may be used in biological assays.
-
Reactions of the uracil ring: The pyrimidine ring itself can undergo various reactions, although it is generally stable under physiological conditions.
Below is a diagram illustrating a hypothetical degradation pathway for this compound.
Caption: Hypothetical degradation pathways of this compound.
Experimental Protocol for Forced Degradation Studies
Forced degradation (stress testing) is used to identify likely degradation products and to develop stability-indicating analytical methods[6][7]. These studies are typically conducted according to ICH guidelines[8].
Materials:
-
This compound stock solution (e.g., in water or a relevant buffer)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Temperature-controlled oven
-
HPLC system with UV or MS detector
Procedure:
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a defined period, protected from light.
-
Thermal Degradation: Store aliquots of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C).
-
Photolytic Degradation: Expose aliquots of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis: At each time point, analyze the samples using a stability-indicating HPLC method to determine the percentage of this compound remaining and to observe the formation of any degradation products.
Data Presentation: The results can be summarized in a table to show the extent of degradation under different stress conditions.
Table 3: Example Forced Degradation Summary for this compound
| Stress Condition | Duration (hours) | Temperature (°C) | % this compound Remaining | No. of Degradation Products |
| Control | 24 | 25 | Experimental Value | Experimental Value |
| 0.05 M HCl | 24 | 60 | Experimental Value | Experimental Value |
| 0.05 M NaOH | 24 | 60 | Experimental Value | Experimental Value |
| 1.5% H₂O₂ | 24 | 25 | Experimental Value | Experimental Value |
| Thermal | 24 | 70 | Experimental Value | Experimental Value |
| Photolytic | 24 | 25 | Experimental Value | Experimental Value |
Analytical Methodology for Stability and Solubility Studies
A validated stability-indicating HPLC method is essential for accurately quantifying this compound and separating it from potential degradants.
Experimental Workflow
The overall workflow for assessing the stability of this compound is depicted below.
Caption: Experimental workflow for a stability study of this compound.
Recommended HPLC Method Protocol
This protocol provides a starting point for developing a robust, stability-indicating HPLC method for this compound.
Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A reversed-phase C18 column is a good starting point for separating polar nucleoside analogs. A phenyl-hexyl column can also be effective[8][9]. Typical dimensions are 150 mm x 4.6 mm with 3 or 5 µm particle size.
Mobile Phase and Gradient:
-
Mobile Phase A: An aqueous buffer, such as 20 mM ammonium (B1175870) formate (B1220265) or potassium phosphate, with the pH adjusted to a value between 3 and 6.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient Elution: A gradient elution is recommended to ensure the separation of the polar parent compound from potentially more or less polar degradation products. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% B
-
30-35 min: 60% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the uracil chromophore, a detection wavelength of around 260-270 nm should be appropriate. A full UV scan of the pure compound should be performed to determine the optimal wavelength.
Method Validation: The developed method should be validated according to ICH guidelines for:
-
Specificity: Demonstrate that the method can separate the main compound from its degradation products and any other potential impurities.
-
Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Summary and Recommendations
Key Recommendations:
-
Always determine the solubility of this compound in your specific buffer system and at the intended experimental temperature before use.
-
Be aware of the potential for degradation, especially under acidic conditions or in the presence of reducing agents.
-
When conducting long-term experiments, consider performing a preliminary stability study to understand the compound's half-life under your experimental conditions.
-
Develop and validate a stability-indicating HPLC method to ensure accurate quantification and to monitor for the appearance of degradation products.
By following these guidelines, researchers can ensure the reliability and reproducibility of their experiments involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-(Azidomethyl)uridine | CymitQuimica [cymitquimica.com]
- 3. 5-(Azidomethyl)uridine | C10H13N5O6 | CID 121487445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
5-Azidomethyl-uridine: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the properties and applications of 5-Azidomethyl-uridine, a versatile tool for studying nascent biomolecules.
Introduction
This compound is a modified nucleoside that serves as a powerful chemical tool for the metabolic labeling of newly synthesized RNA and DNA. Its azide (B81097) functional group allows for bioorthogonal ligation via "click chemistry," enabling the detection and analysis of nascent nucleic acids in various biological contexts. This technical guide provides comprehensive information on the properties, experimental protocols, and applications of this compound for researchers in cell biology, drug development, and molecular diagnostics.
Core Properties of this compound
The fundamental chemical and physical properties of this compound are summarized in the table below, providing essential data for its use in experimental settings.
| Property | Value | Citation(s) |
| CAS Number | 24751-67-5 | [1][2][3][4][5] |
| Molecular Weight | 299.24 g/mol | [1][2][5][6] |
| Molecular Formula | C₁₀H₁₃N₅O₆ | [1][2][5][6] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥ 90% (HPLC) | [7] |
| Solubility | Soluble in DMSO and methanol | [7] |
| Storage | Store at -20°C for long-term use.[8] | [8] |
Applications in Research
This compound is primarily utilized as a chemical reporter for nascent RNA and DNA. Once introduced to cells or organisms, it is incorporated into newly synthesized nucleic acids by cellular polymerases. The embedded azide group then serves as a handle for covalent modification with a variety of probes, such as fluorophores or biotin, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click reaction.[1][8] This enables several downstream applications:
-
Monitoring Cell Proliferation: By labeling newly synthesized DNA, this compound can be used to quantify cell proliferation rates in response to various stimuli or therapeutic agents.[3][9]
-
Analysis of Transcriptional Activity: Incorporation into nascent RNA allows for the measurement of global transcriptional changes in cells.[10][11]
-
Visualization of Nascent Biomolecules: Labeled RNA and DNA can be visualized in fixed or living cells using fluorescence microscopy, providing spatial and temporal information on their synthesis.[3][10]
-
Enrichment and Identification: Biotinylated nascent nucleic acids can be captured and enriched for subsequent analysis by sequencing or mass spectrometry.[3]
Experimental Protocols
The following are generalized protocols for the metabolic labeling of nascent RNA or DNA using this compound followed by click chemistry detection. Optimization for specific cell types and experimental conditions is recommended.
Metabolic Labeling of Nascent Nucleic Acids
-
Cell Culture: Plate cells at an appropriate density to ensure they are in a proliferative state during the labeling period.
-
Labeling: Prepare a working solution of this compound in complete cell culture medium. A typical starting concentration is 10 µM, but this should be optimized.[2]
-
Incubation: Remove the existing medium and replace it with the this compound-containing medium. Incubate the cells for a desired period (e.g., 1-24 hours) at 37°C in a CO₂ incubator. The incubation time will depend on the cell cycle length and the desired labeling density.
-
Washing: After incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove any unincorporated this compound.
Cell Fixation and Permeabilization
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[2]
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature to allow the click chemistry reagents to enter the cell.[2]
-
Washing: Wash the cells twice with PBS.
Click Chemistry Reaction (Copper-Catalyzed)
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for attaching a fluorescent alkyne probe to the azide-modified nucleic acids.
-
Prepare Click Reaction Cocktail: Prepare the cocktail fresh immediately before use. For a typical reaction, mix the following components in order:
-
Click Reaction Buffer (e.g., PBS)
-
Alkyne-fluorophore (e.g., Alexa Fluor 488 Alkyne)
-
Copper (II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate)[2]
-
-
Incubation: Add the Click Reaction Cocktail to the permeabilized cells and incubate for 30 minutes at room temperature, protected from light.[2]
-
Washing: Wash the cells three times with a wash buffer (e.g., 3% BSA in PBS).[2]
-
Counterstaining and Imaging: If desired, counterstain the nuclei with a DNA dye such as Hoechst or DAPI. Mount the coverslips and image using a fluorescence microscope with the appropriate filter sets.[2]
Visualizing the Workflow
The experimental workflow for metabolic labeling and detection of nascent nucleic acids using this compound can be summarized in the following diagram.
Caption: Experimental workflow for metabolic labeling and analysis.
The following diagram illustrates the core principle of the click chemistry reaction used for detection.
Caption: The click chemistry reaction pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Azidomethyl-2'-deoxyuridine (5-AmdU), Azide-containing 2'-Deoxy-nucleosides - Jena Bioscience [jenabioscience.com]
- 4. longdom.org [longdom.org]
- 5. Click-iT proliferation assay with improved DNA histograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Cell-Specific RNA Metabolic Labeling Applications in Cell and Animal Models - ProQuest [proquest.com]
- 7. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Baseclick EdU Cell Proliferation Detection Kits: Improve Data Quality and Save Time [sigmaaldrich.com]
- 10. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Azide Functional Group in 5-Azidomethyl-uridine: A Technical Guide for Researchers and Drug Development Professionals
The introduction of an azide (B81097) functional group into a uridine (B1682114) scaffold at the 5-position via a methyl linker creates 5-Azidomethyl-uridine, a molecule of significant interest in modern chemical biology and drug development. This modification provides a versatile chemical handle for a variety of bioorthogonal reactions, enabling the precise attachment of reporter molecules, therapeutic agents, and other functionalities to this key nucleoside analog. This technical guide provides an in-depth exploration of the azide functional group within this compound and its more commonly studied analog, 5-Azidomethyl-2'-deoxyuridine (AmdU), focusing on its applications, relevant experimental protocols, and the underlying biochemical pathways.
Core Properties and Reactivity of the Azide Group
The key to the utility of this compound lies in the azide (-N₃) moiety. Organic azides are highly energetic functional groups that are relatively stable in biological systems, largely due to their kinetic stability. They do not readily react with the vast majority of endogenous functional groups found in cells, making them bioorthogonal. This stability allows for their specific reaction with exogenously introduced reaction partners, most notably alkynes, through a class of reactions known as "click chemistry".[1]
The primary reactivity of the azide group in this compound is its participation in 1,3-dipolar cycloadditions with alkynes to form a stable 1,2,3-triazole ring.[2] This reaction can be performed in two main modalities:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction utilizes a copper(I) catalyst to exclusively form the 1,4-disubstituted triazole isomer.[2] The reaction is robust, high-yielding, and can be performed in aqueous environments.[3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free version of the reaction employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts rapidly with the azide due to the release of ring strain.[2] The absence of a potentially cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living cells and organisms.[4]
The resulting triazole linkage is exceptionally stable to a wide range of chemical and biological conditions, including hydrolysis and enzymatic degradation.[5]
Data Presentation
Biological Activity of 5-Azidomethyl-2'-deoxyuridine and Related Analogs
| Compound | Target | Cell Line/Virus | Activity Metric | Value | Reference(s) |
| 5-Azidomethyl-2'-deoxyuridine | Antiviral | Herpes Simplex Virus type 1 (HSV-1) | Inhibition | Strong Inhibition | [6] |
| 5-Hydroxymethyl-2'-deoxyuridine | Antiviral | Herpes Simplex Virus type 1 (HSV-1) | Inhibition | Strong Inhibition | [6] |
| 5-Azidomethyl-2'-deoxyuridine | Antineoplastic | Murine Sarcoma 180 | Growth Inhibition | Inhibited Growth | [6][7] |
| 5-Azidomethyl-2'-deoxyuridine | Antineoplastic | Murine Leukemia L1210 | Growth Inhibition | Inhibited Growth | [6][7] |
| 5-Aminomethyl-2'-deoxyuridine | Antineoplastic | Murine Sarcoma 180 | Growth Inhibition | Inhibited Growth | [6] |
| 5-Aminomethyl-2'-deoxyuridine | Antineoplastic | Murine Leukemia L1210 | Growth Inhibition | Inhibited Growth | [6] |
Note: Specific IC₅₀ or GI₅₀ values for 5-Azidomethyl-2'-deoxyuridine were not explicitly provided in the cited sources, but the compound was reported to have strong inhibitory effects.
Physicochemical and Stability Data
| Parameter | Value/Description | Reference(s) |
| Molecular Formula (this compound) | C₁₀H₁₃N₅O₆ | [2] |
| Molecular Weight (this compound) | 299.24 g/mol | [2] |
| Molecular Formula (5-Azidomethyl-2'-deoxyuridine) | C₁₀H₁₃N₅O₅ | [8] |
| Molecular Weight (5-Azidomethyl-2'-deoxyuridine) | 283.24 g/mol | [8] |
| Stability of Azide Group | Good chemical stability, bioorthogonal | [1][8] |
| Stability of Triazole Linkage (from Click Chemistry) | Exceptionally stable to hydrolysis, oxidation, and enzymatic degradation | [5] |
| Storage (as solid) | Recommended at -20°C for long-term storage | [2][4] |
Experimental Protocols
Synthesis of 5-Azidomethyl-2'-deoxyuridine
Two primary methods have been reported for the synthesis of 5-Azidomethyl-2'-deoxyuridine.[6]
Method 1: Via Tosylation of 5-Hydroxymethyl-2'-deoxyuridine
-
Tosylation: 5-(Hydroxymethyl)-2'-deoxyuridine is reacted with p-toluenesulfonyl chloride (TsCl) in pyridine. This reaction can lead to a mixture of mono- and di-tosylated products.
-
Azide Displacement: The tosylated intermediate(s) are then reacted with an azide salt, such as sodium azide, in a suitable solvent like dimethylformamide (DMF) to displace the tosyl group(s) and form the corresponding azide derivative(s).
-
Purification: The desired 5-(azidomethyl)-2'-deoxyuridine is purified from the reaction mixture using column chromatography.
Method 2: Via Bromination of an Acetyl-Protected Intermediate
-
Protection: The 3' and 5' hydroxyl groups of 5-(hydroxymethyl)-2'-deoxyuridine are protected with acetyl groups using acetic anhydride (B1165640) in pyridine.
-
Bromination: The 5-hydroxymethyl group of the protected nucleoside is converted to a 5-bromomethyl group using a brominating agent such as N-bromosuccinimide (NBS).
-
Azide Displacement: The 5-bromomethyl intermediate is reacted with lithium azide to displace the bromide and form the 5-azidomethyl group.
-
Deprotection: The acetyl protecting groups are removed by treatment with a base, such as methanolic ammonia, to yield 5-(azidomethyl)-2'-deoxyuridine.
-
Purification: The final product is purified by column chromatography.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the CuAAC reaction with this compound or its derivatives.
Materials:
-
This compound (or derivative)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(hydroxypropyl)triazolylmethylamine (THPTA) or other Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Organic solvent (e.g., DMSO or DMF) for dissolving reactants
Procedure:
-
Reactant Preparation: Prepare stock solutions of this compound and the alkyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Reaction Mixture: In a reaction tube, combine the this compound and the alkyne-functionalized molecule in the desired molar ratio (typically a slight excess of one reactant is used) in an appropriate buffer (e.g., PBS).
-
Catalyst Premix: In a separate tube, prepare a premix of CuSO₄ and the THPTA ligand. A typical ratio is 1:5 (CuSO₄:ligand).
-
Reaction Initiation: Add the CuSO₄/ligand premix to the reaction mixture. Then, add a freshly prepared solution of sodium ascorbate to reduce the Cu(II) to the active Cu(I) catalyst and initiate the reaction.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
Purification: Once the reaction is complete, the product can be purified using standard methods such as HPLC or column chromatography.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the catalyst-free SPAAC reaction.
Materials:
-
This compound (or derivative)
-
Strained alkyne (e.g., DBCO or BCN) functionalized molecule
-
Compatible solvent (e.g., PBS, cell culture media, or organic solvents like DMSO or DMF)
Procedure:
-
Reactant Preparation: Prepare stock solutions of this compound and the strained alkyne-functionalized molecule in a compatible solvent.
-
Reaction Mixture: Combine the this compound and the strained alkyne-functionalized molecule in the desired molar ratio in the reaction solvent.
-
Incubation: Incubate the reaction mixture at a suitable temperature (typically room temperature or 37°C for biological applications) for 1-12 hours. The reaction progress can be monitored by analytical techniques like LC-MS or fluorescence (if one of the components is fluorescent).
-
Purification: If necessary, the product can be purified from unreacted starting materials using appropriate chromatographic methods. For many biological labeling applications, excess reagents are simply washed away.
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
The biological activity of this compound and its analogs stems from their interaction with cellular and viral metabolic pathways.
Caption: Pyrimidine salvage pathway and interference by this compound.
The diagram above illustrates the normal cellular pyrimidine salvage pathway where uridine and thymidine are converted into nucleotides for DNA synthesis. This compound can be recognized by cellular kinases and converted to its monophosphate form, which can then interfere with enzymes like thymidylate synthase or be incorporated into DNA, leading to chain termination and cytotoxicity.
Caption: Mechanism of antiviral activity of 5-Azidomethyl-2'-deoxyuridine.
This diagram shows the mechanism of action for the antiviral activity of 5-Azidomethyl-2'-deoxyuridine (AmdU) against Herpes Simplex Virus type 1 (HSV-1). The viral thymidine kinase, which has a broader substrate specificity than its human counterpart, efficiently phosphorylates AmdU.[6] Subsequent phosphorylation by cellular kinases leads to the triphosphate form, which inhibits the viral DNA polymerase and gets incorporated into the viral DNA, thus halting viral replication.
Experimental Workflow
The use of this compound for metabolic labeling of nascent DNA or RNA followed by bioorthogonal ligation is a powerful technique for studying cellular processes.
Caption: Workflow for metabolic labeling with this compound.
This workflow diagram outlines the key steps for metabolic labeling experiments. Cells are first incubated with this compound, which is incorporated into newly synthesized nucleic acids. After fixation and permeabilization, a "click" reaction is used to attach a probe (e.g., a fluorophore) to the azide-modified biomolecules for subsequent analysis.
Conclusion
This compound and its derivatives are powerful tools for researchers, scientists, and drug development professionals. The bioorthogonal reactivity of the azide functional group, primarily through click chemistry, provides a robust and versatile method for bioconjugation. This has enabled significant advancements in our ability to label, visualize, and manipulate nucleic acids in vitro and in vivo. Furthermore, the ability of these nucleoside analogs to interfere with cellular and viral metabolic pathways underscores their potential as therapeutic agents. A thorough understanding of the chemistry of the azide group and the relevant biological pathways is crucial for the effective application of these compounds in research and development.
References
- 1. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 5-(azidomethyl)-2′-deoxyuridine (AmdU) | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to Nucleic Acid Labeling with 5-Azidomethyl-uridine (5-AmU)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and key considerations for using 5-Azidomethyl-uridine (5-AmU) in nucleic acid labeling. This technique offers a powerful tool for the bioorthogonal labeling and subsequent analysis of newly synthesized RNA, enabling detailed studies of RNA dynamics in various biological contexts.
Core Principles of this compound Labeling
This compound (5-AmU) is a modified nucleoside analog of uridine (B1682114) that contains a bioorthogonal azide (B81097) (-N₃) group. The fundamental principle of its use lies in metabolic labeling. When introduced to cells, 5-AmU can be utilized by the cell's own enzymatic machinery and incorporated into nascent RNA transcripts during transcription. This process effectively "tags" newly synthesized RNA with azide groups.
The incorporated azide serves as a chemical "handle" that does not perturb the biological system. This handle can then be specifically and covalently linked to a reporter molecule—such as a fluorophore or a biotin (B1667282) tag—via a highly efficient and selective bioorthogonal reaction known as "click chemistry".[1] This two-step approach allows for the robust and specific detection and analysis of RNA synthesized within a defined time window.
The most commonly employed click chemistry reaction in this context is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] This reaction forms a stable triazole linkage between the azide on the RNA and an alkyne-modified reporter molecule. A key advantage of this method is the mild reaction conditions, which help preserve cellular architecture and the integrity of the labeled RNA.[2]
Metabolic Incorporation of 5-AmU: Pathways and Challenges
The efficiency of incorporating 5-AmU into cellular RNA is a critical factor. The process relies on the pyrimidine (B1678525) salvage pathway, where the nucleoside is phosphorylated to its triphosphate form (5-AmUTP) before it can be used by RNA polymerases.
A significant bottleneck in this pathway is the initial phosphorylation of 5-AmU to 5-AmU monophosphate. This step is catalyzed by uridine-cytidine kinases (UCKs). Endogenous UCKs, particularly UCK2, exhibit poor activity towards 5-AmU, leading to inefficient metabolic incorporation in many cell types.[2][3]
Two primary strategies have been developed to overcome this limitation:
-
Metabolic Engineering with UCK2 Overexpression : Studies have shown that overexpressing UCK2, especially a mutant form with an expanded active site, can significantly enhance the phosphorylation and subsequent incorporation of 5-AmU into cellular RNA.[4] This approach genetically sensitizes specific cell populations to the labeling reagent.
-
Direct Delivery of this compound Triphosphate (AMUTP) : To bypass the rate-limiting phosphorylation step entirely, the triphosphate form of 5-AmU (AMUTP) can be delivered directly into cells. This is typically achieved through transfection methods, using reagents like cationic liposomes (e.g., DOTAP), which facilitate the uptake of the nucleotide triphosphate.[5] Once inside the cell, AMUTP can be directly utilized by RNA polymerases for transcription.
Quantitative Data and Performance Comparison
While extensive quantitative data for 5-AmU is still emerging, we can draw comparisons with other widely used uridine analogs for RNA labeling, such as 5-ethynyl uridine (EU) and 5-bromouridine (B41414) (BrU). The choice of labeling reagent often depends on the specific experimental goals, cell type, and desired downstream application.
| Parameter | This compound (5-AmU) | 5-Ethynyl Uridine (5-EU) | 5-Bromouridine (BrU) |
| Labeling Principle | Metabolic incorporation of an azide-modified uridine. | Metabolic incorporation of an alkyne-modified uridine. | Metabolic incorporation of a bromine-modified uridine. |
| Detection Method | Click Chemistry (CuAAC or SPAAC). | Click Chemistry (CuAAC or SPAAC). | Immunodetection with anti-BrU/BrdU antibody. |
| Typical Concentration | Not well-established; likely requires UCK2 overexpression or AMUTP transfection. | 0.1 - 1 mM for cell culture.[6] | 1 - 2 mM for cell culture.[7] |
| Typical Incubation | 1 - 5 hours (dependent on metabolic engineering).[8] | 0.5 - 24 hours.[6] | 1 - 4 hours.[7] |
| Toxicity | Can cause cell detachment at high concentrations with UCK2 overexpression.[8] | Less toxic than 4-thiouridine, but can impair cell proliferation with long incubation.[9] | Generally considered to have low cytotoxicity for short-term use.[10] |
| Signal-to-Noise | Potentially high due to the bioorthogonality of click chemistry. | High due to bioorthogonality. | Can have higher background due to antibody non-specificity. |
| Live-Cell Imaging | Yes, with SPAAC (copper-free click chemistry).[4] | Yes, with SPAAC. | No, requires fixation and permeabilization for antibody access. |
Experimental Protocols
The following section provides detailed methodologies for the key experimental stages of 5-AmU RNA labeling.
Metabolic Labeling of RNA
This protocol outlines the general steps for introducing 5-AmU into cultured mammalian cells. Two alternative approaches are presented based on the method of delivery.
Protocol 1A: Metabolic Labeling with 5-AmU in UCK2-Overexpressing Cells
-
Cell Seeding : Plate cells engineered to overexpress UCK2 at a density that will ensure they are in a logarithmic growth phase at the time of labeling.
-
Preparation of Labeling Medium : Prepare a stock solution of 5-AmU in DMSO. Dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration. Note: The optimal concentration should be determined empirically for each cell line and experimental setup, but a starting range of 100-500 µM can be tested.
-
Metabolic Labeling : Aspirate the existing medium from the cells and replace it with the 5-AmU-containing labeling medium.
-
Incubation : Incubate the cells for the desired labeling period (e.g., 1-5 hours) at 37°C in a CO₂ incubator. The incubation time will depend on the turnover rate of the RNA of interest.
-
Cell Processing : After incubation, proceed immediately to cell fixation for imaging or to RNA extraction for other downstream applications.
Protocol 1B: Labeling via AMUTP Transfection
-
Cell Seeding : Plate cells to achieve 70-90% confluency on the day of transfection.
-
Preparation of Transfection Complex : Prepare the AMUTP-liposome complex according to the manufacturer's protocol for the chosen transfection reagent (e.g., DOTAP). Briefly, dilute AMUTP and the transfection reagent in serum-free medium, then combine and incubate to allow complex formation.
-
Transfection : Add the transfection complex to the cells in serum-free medium and incubate for a defined period (e.g., 4-6 hours) at 37°C.
-
Recovery and Incorporation : Replace the transfection medium with complete, pre-warmed growth medium and incubate for an additional period (e.g., 12-24 hours) to allow for the incorporation of the delivered AMUTP into nascent RNA.
-
Cell Processing : Proceed to cell fixation or RNA extraction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Microscopy
This protocol describes the "click" reaction to label azide-modified RNA in fixed cells with a fluorescent alkyne probe.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixative Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.5% Triton™ X-100 in PBS
-
Wash Buffer: 3% Bovine Serum Albumin (BSA) in PBS
-
Click Reaction Cocktail (prepare fresh):
-
Click Reaction Buffer (e.g., PBS)
-
Alkyne-fluorophore (e.g., Alexa Fluor 488 Alkyne)
-
Copper (II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
-
Nuclear counterstain (e.g., DAPI or Hoechst)
Procedure:
-
Fixation : After metabolic labeling, wash the cells grown on coverslips twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing : Wash the cells three times with PBS.
-
Permeabilization : Permeabilize the cells with 0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing : Wash the cells twice with Wash Buffer.
-
Click Reaction : Prepare the Click Reaction Cocktail immediately before use. For a 500 µL reaction, add components in the following order:
-
435 µL of PBS
-
10 µL of 20 mM CuSO₄ stock solution (final concentration: 400 µM)
-
5 µL of 2 mM Alkyne-fluorophore stock (final concentration: 20 µM)
-
50 µL of 100 mM Sodium Ascorbate stock (freshly prepared) (final concentration: 10 mM)
-
-
Incubation : Remove the wash buffer from the cells and add the Click Reaction Cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing : Remove the reaction cocktail and wash the cells three times with Wash Buffer.
-
Nuclear Staining : Incubate the cells with a DAPI or Hoechst solution for 5-10 minutes.
-
Final Washes : Wash the cells twice with PBS.
-
Mounting and Imaging : Mount the coverslips on microscope slides and image using a fluorescence microscope with the appropriate filter sets.
Isolation of 5-AmU Labeled RNA
For downstream applications such as RT-qPCR or sequencing, the azide-labeled RNA needs to be isolated. This is typically achieved by performing the click reaction in solution with an alkyne-biotin conjugate, followed by affinity purification.
-
RNA Extraction : Following metabolic labeling, lyse the cells and extract total RNA using a standard method (e.g., TRIzol reagent or a column-based kit). Ensure all steps are performed under RNase-free conditions.[11]
-
Click Reaction with Alkyne-Biotin :
-
In an RNase-free tube, combine the total RNA (e.g., 10-50 µg) with an alkyne-biotin conjugate.
-
Add the CuAAC reaction components (as described in section 4.2, but in solution).
-
Incubate for 1-2 hours at room temperature.
-
-
Purification of Biotinylated RNA : Remove excess biotin and reaction components by purifying the RNA using an appropriate RNA cleanup kit or by ethanol (B145695) precipitation.
-
Affinity Purification :
-
Resuspend streptavidin-coated magnetic beads in a high-salt wash buffer.
-
Incubate the biotinylated RNA with the prepared beads to allow for binding (e.g., 30-60 minutes at room temperature with rotation).
-
Use a magnetic stand to capture the beads and discard the supernatant (containing unlabeled RNA).
-
Wash the beads several times with wash buffer to remove non-specifically bound RNA.
-
-
Elution : Elute the captured, newly synthesized RNA from the beads according to the bead manufacturer's protocol (e.g., by using a competitive biotin solution or by enzymatic release). The isolated RNA is now ready for downstream analysis.
Visualization of the Click Chemistry Reaction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of this labeling technique. The reaction involves the formation of a stable five-membered triazole ring from an azide and a terminal alkyne, catalyzed by a copper(I) species.
Conclusion and Future Perspectives
The use of this compound for nucleic acid labeling represents a significant advancement in the study of RNA biology. Its reliance on bioorthogonal click chemistry provides a highly specific and versatile platform for visualizing and isolating nascent RNA transcripts. While challenges related to its metabolic incorporation exist, strategies such as UCK2 overexpression and direct AMUTP delivery have paved the way for its effective use. As research continues, the development of more efficient delivery methods and cell-permeable 5-AmU analogs will further enhance the utility of this powerful technique, enabling deeper insights into the complex dynamics of the transcriptome in health and disease.
References
- 1. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. escholarship.org [escholarship.org]
- 4. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling of RNA transcripts of eukaryotic cells in culture with BrUTP using a liposome transfection reagent (DOTAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of the RNA splicing kinetics via in vivo 5-EU labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent labeling of nucleic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00600A [pubs.rsc.org]
- 10. biosynth.com [biosynth.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 5-Azidomethyl-uridine (AziU) RNA Metabolic Labeling in Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling of nascent RNA with nucleoside analogs is a powerful technique to study the dynamics of RNA transcription, processing, turnover, and localization. 5-Azidomethyl-uridine (AziU), also referred to as 5-azidomethyluridine (5-AmU), is a modified nucleoside that can be metabolically incorporated into newly synthesized RNA. The incorporated azide (B81097) group serves as a bioorthogonal chemical handle, allowing for the subsequent detection and analysis of the labeled RNA through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1] This method offers a versatile platform for various downstream applications, including fluorescence microscopy, and affinity purification for sequencing.
A critical aspect of using this compound is that its efficient incorporation into cellular RNA is dependent on metabolic engineering. Wild-type mammalian cells do not readily phosphorylate AziU. Therefore, it is necessary to introduce a mutant form of the human uridine-cytidine kinase 2 (UCK2) that has been engineered to have an expanded active site, enabling it to phosphorylate AziU effectively.[2][3] This cell-specific labeling approach provides high stringency and minimizes off-target effects.[3]
These application notes provide a comprehensive protocol for the metabolic labeling of RNA in cultured mammalian cells using this compound, from cell preparation and transfection with mutant UCK2 to the final click chemistry-based detection.
Data Presentation
Table 1: Recommended Reagent Concentrations for this compound RNA Labeling
| Reagent | Stock Concentration | Working Concentration | Notes |
| This compound (AziU) | 100 mM in DMSO | 1 mM | Optimal concentration should be determined empirically for each cell line to balance labeling efficiency and cytotoxicity.[4] |
| Mutant UCK2 Plasmid DNA | 1 µg/µL | Varies (see transfection protocol) | High-quality, endotoxin-free plasmid DNA is recommended for optimal transfection efficiency. |
| Transfection Reagent | Per manufacturer's instructions | Per manufacturer's instructions | The choice of transfection reagent may vary depending on the cell line. |
| Copper (II) Sulfate (CuSO₄) | 100 mM in nuclease-free water | 1 mM | Prepare fresh or store in small aliquots at -20°C. |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | 100 mM in nuclease-free water | 5 mM | A water-soluble ligand that protects cells from copper-induced cytotoxicity and improves reaction efficiency. |
| Sodium Ascorbate | 500 mM in nuclease-free water | 50 mM | Must be prepared fresh immediately before use to act as a reducing agent. |
| Fluorescent Alkyne Probe | 10 mM in DMSO | 10-50 µM | The choice of fluorophore will depend on the available imaging equipment. |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time | IC50 / Observation |
| HEK293T | Trypan Blue Exclusion & Alamar Blue | Up to 24 hours | At 1 mM, this compound (5mAzUd) treatment resulted in complete cell detachment, indicating significant cytotoxicity at this concentration.[4] |
| HeLa | Not Available | Not Available | Specific IC50 data for this compound in HeLa cells is not readily available in the literature. It is highly recommended to perform a dose-response experiment. |
| U2OS | Not Available | Not Available | Specific IC50 data for this compound in U2OS cells is not readily available in the literature. It is highly recommended to perform a dose-response experiment. |
Note: Due to the limited availability of quantitative cytotoxicity data for this compound, it is crucial for researchers to perform their own cytotoxicity assays (e.g., MTT or CellTiter-Glo) to determine the optimal, non-toxic concentration for their specific cell line and experimental duration.
Experimental Protocols
Protocol 1: Transient Transfection of Mutant UCK2 Plasmid DNA into HeLa Cells
This protocol is a general guideline for the transient transfection of a plasmid encoding the mutant UCK2 enzyme into HeLa cells in a 6-well plate format. Optimization may be required for different cell lines and transfection reagents.
Materials:
-
HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Mutant UCK2 plasmid DNA (1 µg/µL)
-
Lipofectamine-based transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of DNA-Transfection Reagent Complex: a. In a sterile microcentrifuge tube, dilute 2.5 µg of the mutant UCK2 plasmid DNA in 250 µL of Opti-MEM I medium. Mix gently. b. In a separate sterile microcentrifuge tube, dilute 5-10 µL of the transfection reagent in 250 µL of Opti-MEM I medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted DNA and the diluted transfection reagent. Mix gently by pipetting and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Transfection: a. Aspirate the growth medium from the HeLa cells. b. Add the 500 µL of the DNA-transfection reagent complex dropwise to the well. c. Gently rock the plate to ensure even distribution of the complexes. d. Add 1.5 mL of fresh, pre-warmed complete growth medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours to allow for the expression of the mutant UCK2 enzyme.
Protocol 2: Metabolic Labeling of RNA with this compound
This protocol describes the metabolic labeling of nascent RNA with this compound in cells previously transfected with the mutant UCK2 plasmid.
Materials:
-
Cells expressing mutant UCK2
-
Complete growth medium
-
This compound (AziU) stock solution (100 mM in DMSO)
Procedure:
-
Prepare Labeling Medium: Pre-warm complete growth medium to 37°C. Add the 100 mM AziU stock solution to the medium to achieve a final concentration of 1 mM (or the empirically determined optimal concentration). Vortex briefly to mix.
-
Labeling: a. Aspirate the existing medium from the cells expressing mutant UCK2. b. Add the prepared labeling medium to the cells. c. Incubate the cells for the desired labeling period (e.g., 2-24 hours) at 37°C in a CO₂ incubator. The optimal labeling time will depend on the experimental goals and the turnover rate of the RNA of interest.
Protocol 3: Fixation, Permeabilization, and Click Chemistry Reaction for Visualization
This protocol details the steps for detecting the azide-labeled RNA in fixed cells using a copper-catalyzed click reaction with a fluorescent alkyne probe.
Materials:
-
AziU-labeled cells on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Click Reaction Cocktail (prepare fresh)
-
Copper (II) Sulfate (CuSO₄)
-
THPTA
-
Sodium Ascorbate
-
Fluorescent Alkyne Probe
-
-
Nuclease-free water
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Fixation: a. Aspirate the labeling medium and wash the cells twice with PBS. b. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: a. Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 20 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes each.
-
Click Chemistry Reaction: a. Prepare the Click Reaction Cocktail (for one 1 mL reaction): i. To 840 µL of nuclease-free PBS, add 50 µL of 100 mM THPTA. ii. Add 10 µL of 100 mM CuSO₄. iii. Add 1-5 µL of 10 mM fluorescent alkyne probe (final concentration 10-50 µM). iv. Immediately before use, add 100 µL of freshly prepared 500 mM sodium ascorbate. v. Mix gently by inverting the tube. b. Aspirate the PBS from the cells and add the Click Reaction Cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Staining: a. Aspirate the Click Reaction Cocktail and wash the cells three times with PBS for 5 minutes each. b. Stain the nuclei by incubating with a DAPI solution for 5 minutes at room temperature. c. Wash the cells twice with PBS.
-
Mounting and Imaging: a. Mount the coverslips onto microscope slides using an antifade mounting medium. b. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Visualizations
Caption: Experimental workflow for this compound RNA metabolic labeling.
Caption: Metabolic pathway for this compound incorporation into RNA.
References
Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 5-Azidomethyl-uridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for the synthesis of 1,2,3-triazole-linked conjugates.[1] This reaction is characterized by its high yields, mild reaction conditions, and broad functional group tolerance, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[2][3] 5-Azidomethyl-uridine is a key building block, allowing for the introduction of a triazole linkage at the 5-position of the uridine (B1682114) base. The resulting triazole-modified uridine derivatives have demonstrated significant potential as antiviral and anticancer agents, highlighting their importance in medicinal chemistry.[4][5][6]
These application notes provide a comprehensive, step-by-step guide to performing the CuAAC reaction with this compound. The protocols outlined below are designed to be a robust starting point for researchers, with recommendations for optimization based on the specific alkyne substrate and desired application.
Reaction Principle
The CuAAC reaction involves the [3+2] cycloaddition of an azide (B81097) (this compound) and a terminal alkyne in the presence of a copper(I) catalyst. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[7] The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. To enhance the stability and solubility of the copper(I) catalyst, a ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is often employed.[7][8]
Data Presentation
Table 1: Typical Reagent Concentrations and Stoichiometry for CuAAC with this compound
| Reagent | Typical Concentration | Stoichiometric Ratio (relative to Azide) | Notes |
| This compound | 1 - 10 mM | 1.0 equiv | The limiting reagent in most cases. |
| Terminal Alkyne | 1.2 - 2.0 mM | 1.2 - 2.0 equiv | A slight excess of the alkyne can improve reaction kinetics. |
| Copper(II) Sulfate (CuSO₄) | 0.1 - 1.0 mM | 0.1 - 1.0 equiv | Lower concentrations are preferred for biological applications to minimize cytotoxicity. |
| Sodium Ascorbate | 1 - 5 mM | 1.0 - 5.0 equiv | A fresh solution should always be used. |
| Ligand (THPTA or TBTA) | 0.5 - 5.0 mM | 0.5 - 5.0 equiv | A ligand-to-copper ratio of 5:1 is common to stabilize the Cu(I) catalyst.[9] |
Table 2: Common Solvents and Reaction Conditions
| Parameter | Typical Condition | Range | Notes |
| Solvent | t-BuOH/H₂O (1:1), DMSO, DMF | Varies | Solvent choice depends on the solubility of the reactants. Aqueous buffers are often used for biomolecule conjugation. |
| Temperature | Room Temperature (20-25 °C) | 4 - 60 °C | The reaction is typically efficient at room temperature. |
| Reaction Time | 1 - 4 hours | 30 minutes - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Atmosphere | Air or Inert (N₂, Ar) | - | While often robust in air, degassing can improve reproducibility for sensitive substrates. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Terminal alkyne of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvents: tert-Butanol (t-BuOH), Deionized water, Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction vial
-
Stir plate and stir bar
-
Analytical tools: Thin Layer Chromatography (TLC) plates, Liquid Chromatography-Mass Spectrometry (LC-MS)
Stock Solution Preparation
-
This compound (10 mM): Dissolve the appropriate amount of this compound in a suitable solvent (e.g., DMSO or a co-solvent mixture).
-
Terminal Alkyne (12 mM): Dissolve the alkyne in a compatible solvent.
-
Copper(II) Sulfate (100 mM): Dissolve 25.0 mg of CuSO₄·5H₂O in 1.0 mL of deionized water.
-
Sodium Ascorbate (1 M): Dissolve 198.1 mg of sodium ascorbate in 1.0 mL of deionized water. This solution must be prepared fresh before each reaction.
-
THPTA (200 mM): Dissolve 86.9 mg of THPTA in 1.0 mL of deionized water.
General Reaction Procedure (100 µmol scale)
-
Reactant Preparation: In a clean reaction vial equipped with a stir bar, dissolve this compound (100 µmol, 1.0 equiv) and the terminal alkyne (120 µmol, 1.2 equiv) in a suitable solvent mixture (e.g., 10 mL of t-BuOH/H₂O 1:1). Stir the solution until all solids are dissolved.
-
Ligand Addition: Add the THPTA stock solution (250 µL, 0.5 equiv, 5 mol%).
-
Copper Catalyst Addition: Add the CuSO₄ stock solution (100 µL, 0.1 equiv, 1 mol%). The solution may turn a pale blue.
-
Reaction Initiation: Add the freshly prepared sodium ascorbate stock solution (200 µL, 2.0 equiv, 20 mol%) to initiate the reaction. The solution will typically become colorless or pale yellow.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting materials are consumed (typically 1-4 hours).
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).
-
Visualizations
Caption: A generalized experimental workflow for the CuAAC reaction.
Caption: Logical relationship of CuAAC in a biological context.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Ensure the sodium ascorbate solution is freshly prepared. Degas solvents to remove oxygen, which can oxidize Cu(I). |
| Poor solubility of reactants | Try a different solvent system (e.g., increase the proportion of organic solvent like DMSO or DMF). | |
| Steric hindrance of the alkyne | Increase reaction time and/or temperature. A higher excess of the alkyne may be required. | |
| Multiple products observed | Side reactions | Ensure the reaction is performed under an inert atmosphere if the substrate is sensitive. Lowering the reaction temperature may reduce side product formation. |
| Impure starting materials | Purify starting materials before the reaction. | |
| Difficulty in purification | Co-elution of product and starting material | Optimize the chromatography conditions (e.g., use a shallower gradient or a different solvent system). |
| Product is insoluble | After extraction, if the product precipitates, it may require a different solvent for purification or analysis. |
Conclusion
The CuAAC reaction with this compound provides a reliable and efficient route to a diverse range of triazole-linked nucleoside analogs. These compounds are of significant interest in drug discovery due to their potential therapeutic applications. The protocols and data presented here offer a solid foundation for researchers to successfully synthesize and explore the potential of these novel molecular entities. Careful optimization of reaction conditions based on the specific alkyne substrate will ensure high yields and purity of the desired products.
References
- 1. glenresearch.com [glenresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents [mdpi.com]
- 7. broadpharm.com [broadpharm.com]
- 8. glenresearch.com [glenresearch.com]
- 9. jenabioscience.com [jenabioscience.com]
Tracking Nascent RNA Synthesis In Vivo with 5-Azidomethyl-uridine (5-AMU)
Application Notes and Protocols for Researchers
Introduction
Metabolic labeling of newly synthesized RNA with nucleoside analogs is a powerful technique for studying RNA dynamics in vivo. 5-Azidomethyl-uridine (5-AMU) is a modified nucleoside that offers a unique approach for cell-specific tracking of nascent RNA. Unlike other analogs such as 5-ethynyluridine (B57126) (EU), the incorporation of 5-AMU into RNA is dependent on the expression of a specifically engineered, mutant form of human uridine-cytidine kinase 2 (UCK2).[1][2] This requirement for an exogenously expressed enzyme provides a high degree of specificity, allowing researchers to label and track newly transcribed RNA in specific cell populations within a whole organism. This "chemical-genetic" method is particularly advantageous for dissecting the transcriptional landscape of complex tissues and in developmental biology.
Following its incorporation into RNA, the azide (B81097) group of 5-AMU serves as a bioorthogonal handle. It can be specifically and efficiently tagged with a variety of reporter molecules (e.g., fluorophores, biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This enables the visualization, enrichment, and downstream analysis of the newly synthesized transcriptome of the target cell population.
Principle of the Method
The utility of 5-AMU for cell-specific RNA labeling hinges on a metabolic engineering strategy. Most mammalian cells do not efficiently phosphorylate 5-AMU, preventing its incorporation into the RNA pool. However, by introducing a mutant version of the human UCK2 enzyme into target cells, this metabolic bottleneck is overcome.[1][2] The engineered UCK2 specifically recognizes and phosphorylates 5-AMU, converting it into 5-AMU triphosphate. This analog is then utilized by cellular RNA polymerases and incorporated into elongating RNA chains. The presence of the azide moiety allows for subsequent detection through click chemistry.
Quantitative Data Summary
The following tables provide a comparative overview of 5-AMU and the more commonly used 5-ethynyluridine (EU) for nascent RNA labeling.
Table 1: Comparison of Metabolic Labeling Reagents for Nascent RNA
| Feature | This compound (5-AMU) | 5-Ethynyluridine (EU) |
| Labeling Principle | Azide-modified uridine (B1682114) analog | Alkyne-modified uridine analog |
| Cellular Incorporation | Requires expression of a mutant UCK2 enzyme[1][2] | Incorporated by endogenous cellular pathways |
| Specificity | High cell-type specificity in transgenic models | Labels all transcriptionally active cells |
| In Vivo Application | Requires a transgenic animal model expressing mutant UCK2 in target cells | Can be used in wild-type animals |
| Detection Method | Copper(I)-catalyzed click chemistry with an alkyne-reporter | Copper(I)-catalyzed click chemistry with an azide-reporter[3] |
| Potential Toxicity | Potential for toxicity associated with azide-containing nucleosides; requires empirical determination. | Can induce neurodegeneration at higher concentrations or with prolonged exposure.[4][5] May cause perturbations in nuclear RNA metabolism.[6] |
Table 2: Key Reagents for Click Chemistry Reaction
| Reagent | Typical Concentration | Purpose |
| Alkyne-Fluorophore/Biotin | 1-20 µM | Reporter molecule for detection/enrichment |
| Copper(II) Sulfate (CuSO₄) | 1-2 mM | Copper catalyst precursor |
| Sodium Ascorbate | 5-100 mM | Reducing agent to generate active Cu(I) catalyst |
| Tris buffer | 100 mM, pH 8.5 | Maintains pH for the reaction |
Experimental Protocols
Protocol 1: In Vivo Labeling of Nascent RNA with 5-AMU in a Mouse Model
Note: This protocol assumes the use of a transgenic mouse model where the expression of the mutant UCK2 enzyme is restricted to the cell type of interest (e.g., through a cell-specific promoter). All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Transgenic mice expressing mutant UCK2 in target cells
-
This compound (5-AMU)
-
Sterile PBS or other suitable vehicle for injection
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue dissection
-
Liquid nitrogen or dry ice for snap-freezing tissues
Procedure:
-
Preparation of 5-AMU solution: Prepare a sterile solution of 5-AMU in a vehicle suitable for the chosen route of administration (e.g., intraperitoneal injection, intravenous injection, or direct tissue injection). The optimal concentration and dosage must be determined empirically for the specific animal model and target tissue.
-
Administration of 5-AMU: Anesthetize the mouse. Administer the 5-AMU solution. The labeling time can range from 1 hour to 24 hours, depending on the desired temporal resolution of RNA synthesis.
-
Tissue Harvest: At the end of the labeling period, euthanize the animal using an approved method.
-
Tissue Processing: Immediately dissect the target tissues and rinse with ice-cold PBS.
-
Sample Preservation: For subsequent imaging, fix the tissues in 4% paraformaldehyde. For RNA extraction, snap-freeze the tissues in liquid nitrogen and store at -80°C.
Protocol 2: Detection of 5-AMU Labeled RNA in Tissue Sections via Click Chemistry
Materials:
-
Fixed, paraffin-embedded or frozen tissue sections on slides
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction cocktail (prepare fresh):
-
Alkyne-fluorophore (e.g., Alexa Fluor 594 Alkyne)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris buffer (pH 8.5)
-
-
Nuclease-free water
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Slide Preparation: Deparaffinize and rehydrate paraffin-embedded sections, or bring frozen sections to room temperature.
-
Permeabilization: Permeabilize the tissue sections by incubating with permeabilization buffer for 15-20 minutes at room temperature.
-
Washing: Wash the slides three times with PBS.
-
Click Reaction: a. Prepare the click reaction cocktail immediately before use. A typical 100 µL reaction mix includes: 10 µL of 10X Tris buffer, 2 µL of 50 mM CuSO₄, 20 µL of 50 mM sodium ascorbate, and 1-2 µL of 1 mM alkyne-fluorophore, brought to 100 µL with nuclease-free water. b. Cover each tissue section with 50-100 µL of the click reaction cocktail. c. Incubate in a humidified chamber, protected from light, for 30-60 minutes at room temperature.[3]
-
Washing: Wash the slides three times with wash buffer.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Final Washes: Wash the slides twice with PBS.
-
Mounting and Imaging: Mount a coverslip using an appropriate mounting medium and image using a fluorescence microscope. The fluorescent signal will indicate the locations of newly synthesized RNA.
Visualizations
Caption: Experimental workflow for in vivo 5-AMU labeling.
Caption: Mechanism of 5-AMU incorporation and detection.
References
- 1. Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Metabolic Engineering Approach to Incorporate Modified Pyrimidine Nucleosides into Cellular RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols: 5-Azidomethyl-uridine in Viral Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Azidomethyl-uridine and its deoxyribonucleoside counterpart, 5-Azidomethyl-2'-deoxyuridine, are modified nucleosides that serve as valuable tools in viral research. Their utility stems from the presence of a bioorthogonal azide (B81097) group, which can be exploited for two primary applications: as a direct antiviral agent and as a molecular probe for studying viral and cellular nucleic acid synthesis. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in virology.
Application 1: Antiviral Activity of 5-Azidomethyl-2'-deoxyuridine
Application Note
5-Azidomethyl-2'-deoxyuridine has demonstrated notable antiviral activity, particularly against Herpes Simplex Virus Type 1 (HSV-1)[1]. The mechanism of action is believed to involve the phosphorylation of the nucleoside analog by viral-specific enzymes, such as the HSV-1 encoded pyrimidine (B1678525) deoxyribonucleoside kinase, for which it shows good affinity[1]. Once converted to its triphosphate form within the infected host cell, it can act as a competitive inhibitor of the viral DNA polymerase, leading to chain termination upon incorporation into the replicating viral genome. This selective activation by a viral enzyme provides a targeted therapeutic approach, minimizing toxicity to uninfected host cells.
Quantitative Data: Antiviral Activity
| Compound | Virus | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Reference |
| 5-Azidomethyl-2'-deoxyuridine | Herpes Simplex Virus 1 (HSV-1) | Not Specified | Strong Inhibition (Specific EC50 not provided) | Low cytotoxicity (IC50 > 118 µM) | Not specified | [1][2] |
| 5-(1-azido-2-chloroethyl)-2'-deoxyuridine | HSV-1 | Not Specified | Not specified | > 118 µM | Not specified | [2] |
| 5-(1-azido-2-bromoethyl)-2'-deoxyuridine | HSV-1 | Not Specified | Not specified | > 118 µM | Not specified | [2] |
| 5-(1-azido-2-iodoethyl)-2'-deoxyuridine | HSV-1 | Not Specified | Not specified | > 118 µM | Not specified | [2] |
Experimental Protocol: Antiviral Plaque Reduction Assay
This protocol is a standard method to evaluate the antiviral efficacy of 5-Azidomethyl-2'-deoxyuridine against plaque-forming viruses like HSV-1.
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
DMEM with 2% FBS
-
Herpes Simplex Virus 1 (HSV-1) stock
-
5-Azidomethyl-2'-deoxyuridine
-
Methylcellulose (B11928114) overlay medium
-
Crystal Violet staining solution
-
Phosphate Buffered Saline (PBS)
-
6-well plates
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer the next day.
-
Compound Preparation: Prepare a stock solution of 5-Azidomethyl-2'-deoxyuridine in DMSO. Make serial dilutions in DMEM with 2% FBS to achieve the desired final concentrations.
-
Virus Infection: When cells are confluent, remove the growth medium and infect the monolayer with a dilution of HSV-1 calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Add 2 mL of methylcellulose overlay medium containing the various concentrations of 5-Azidomethyl-2'-deoxyuridine to each well. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible in the virus control wells.
-
Plaque Staining and Counting: Remove the overlay medium and wash the cells with PBS. Fix the cells with 10% formalin for 30 minutes. Stain the cells with 0.5% crystal violet solution for 15-30 minutes. Gently wash the wells with water and allow them to dry.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC50 value (the concentration that inhibits plaque formation by 50%) using regression analysis.
Visualizing the Mechanism of Antiviral Action
Caption: Mechanism of 5-Azidomethyl-2'-deoxyuridine antiviral activity.
Application 2: Metabolic and Enzymatic Labeling of Viral and Cellular Nucleic Acids
Application Note
This compound and its derivatives can be used for labeling newly synthesized RNA and DNA. The incorporated azide group serves as a handle for bioorthogonal "click chemistry" reactions, allowing for the covalent attachment of reporter molecules like fluorophores or biotin. This enables the visualization, capture, and analysis of nascent nucleic acids during viral infection.
It is important to note that while 5-ethynyluridine (B57126) (EU) is readily incorporated into cellular RNA via the nucleoside salvage pathway, this compound (AMU) is not.[3] Therefore, for labeling of RNA in living cells, specific experimental setups, such as the overexpression of a mutant uridine-cytidine kinase 2 (UCK2), may be required to facilitate its incorporation.[3] Alternatively, this compound triphosphate (5-AmUTP) can be used for in vitro transcription to generate azide-modified RNA probes.[4]
For DNA labeling, 5-Azidomethyl-2'-deoxyuridine (5-AmdU) is a cell-permeable analog of thymidine and is incorporated into newly synthesized DNA by cellular polymerases.[5][6] This makes it a suitable alternative to EdU or BrdU for monitoring viral and cellular DNA replication, with the advantage of enabling copper-free click chemistry reactions with strained alkynes (SPAAC), which is beneficial for live-cell imaging.[5]
Experimental Protocol: Labeling of Nascent Viral DNA with 5-AmdU and Click Chemistry Detection
This protocol describes the labeling of newly synthesized viral DNA in infected cells using 5-AmdU, followed by fluorescent detection via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).
Materials:
-
Cells permissive to the virus of interest
-
DNA virus (e.g., HSV-1, Adenovirus)
-
5-Azidomethyl-2'-deoxyuridine (5-AmdU)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction cocktail:
-
Fluorescent alkyne (e.g., Alkyne-Alexa Fluor 488)
-
Copper (II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
PBS
-
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Infection: Plate cells on coverslips in a multi-well plate. Infect the cells with the DNA virus of interest at a suitable multiplicity of infection (MOI).
-
Metabolic Labeling: At the desired time post-infection, add 5-AmdU to the culture medium at a final concentration of 10-50 µM. Incubate for a period relevant to the viral replication cycle (e.g., 1-4 hours).
-
Fixation and Permeabilization: Wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS. Permeabilize the cells with 0.5% Triton X-100 for 20 minutes.
-
Click Reaction: Prepare the click reaction cocktail immediately before use. A typical cocktail for one coverslip includes:
-
1 µM Alkyne-Alexa Fluor 488
-
1 mM CuSO4
-
10 mM Sodium Ascorbate
-
in PBS Incubate the coverslips with the click reaction cocktail for 30-60 minutes at room temperature in the dark.
-
-
Washing and Counterstaining: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the coverslips with PBS and mount them on microscope slides using an antifade mounting medium. Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
Visualizing the Experimental Workflow for Metabolic Labeling
Caption: Workflow for metabolic labeling and detection of nucleic acids.
Summary and Future Perspectives
This compound and its derivatives are versatile reagents for viral research. 5-Azidomethyl-2'-deoxyuridine shows promise as a targeted antiviral therapeutic, particularly for herpesviruses. The azide-modified nucleosides also provide a powerful platform for the bioorthogonal labeling of viral and cellular nucleic acids. While the in vivo metabolic labeling of RNA with this compound presents challenges that may require cellular engineering, the use of its triphosphate form in vitro and the application of 5-AmdU for DNA labeling are robust techniques. Future research may focus on the development of new viral-specific enzyme activators for these nucleosides to enhance their therapeutic window and the engineering of novel polymerases that can more efficiently incorporate these modified nucleotides for broader applications in molecular virology.
References
- 1. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of novel 5-(1-azido-2-haloethyl) and 5-(1-azido-, amino-, or methoxyethyl) analogs of 2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Azidomethyl-UTP, Enzymatic CLICK-functionalization of RNA - Jena Bioscience [jenabioscience.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. 5-Azidomethyl-2'-deoxyuridine (5-AmdU), Azide-containing 2'-Deoxy-nucleosides - Jena Bioscience [jenabioscience.com]
Application Notes and Protocols: Metabolic Labeling of Nascent RNA using 5-Azidomethyl-uridine and Fluorescent Alkyne Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ability to visualize and track newly synthesized biomolecules in their native cellular environment is crucial for understanding dynamic biological processes. Metabolic labeling, coupled with bioorthogonal chemistry, offers a powerful strategy for this purpose.[1] This document provides detailed protocols for the use of 5-Azidomethyl-uridine (AMU), an azide-modified nucleoside analog, to label nascent RNA in cells.[2] Once incorporated into RNA, the azide (B81097) group serves as a chemical handle for covalent ligation to a fluorescent probe via "click chemistry".
This method allows for the sensitive and specific detection of transcriptional activity in fixed and live cells. Two primary click chemistry reactions are detailed: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the metal-free strain-promoted azide-alkyne cycloaddition (SPAAC).[3][] While CuAAC is a robust method for fixed cells, the copper catalyst's toxicity limits its use in living systems.[5] SPAAC, which does not require a metal catalyst, is the preferred method for live-cell imaging applications.[][6]
A key consideration for AMU is its incorporation into cellular RNA. Unlike other analogs, AMU may not be efficiently utilized by the endogenous pyrimidine (B1678525) salvage pathway in all cell types.[2] Efficient labeling may require the co-expression of an engineered enzyme, such as a mutated uridine-cytidine kinase 2 (UCK2), to facilitate its phosphorylation.[2][7]
Principle of the Method
The experimental workflow involves three main stages:
-
Metabolic Labeling: Cultured cells are incubated with this compound. The cell's natural metabolic pathways phosphorylate AMU to AMU-triphosphate, which is then incorporated into elongating RNA chains by RNA polymerases.
-
Bioorthogonal Ligation (Click Chemistry): The azide handle on the newly synthesized RNA is detected by reaction with a fluorescent alkyne probe.
-
For fixed-cell imaging (CuAAC): Cells are fixed and permeabilized. A reaction cocktail containing a terminal alkyne-fluorophore, a copper(I) source, and a reducing agent is added to catalyze the formation of a stable triazole linkage.[]
-
For live-cell imaging (SPAAC): A fluorescent probe conjugated to a strained cyclooctyne (B158145) (e.g., DBCO, BCN) is added directly to the live-cell culture medium. The inherent ring strain of the cyclooctyne drives the reaction with the azide without the need for a catalyst.[9]
-
-
Analysis: The fluorescently labeled nascent RNA can be visualized and quantified using standard fluorescence microscopy or flow cytometry.
Figure 1. Overall workflow for nascent RNA labeling with AMU.
Quantitative Data & Reagent Comparison
Successful labeling depends on the appropriate concentrations of reagents and the choice of click chemistry method.
Table 1: Recommended Reagent Concentrations for RNA Labeling & Detection
| Reagent | Stock Concentration | Working Concentration | Notes |
|---|---|---|---|
| Metabolic Labeling | |||
| This compound (AMU) | 10-100 mM in DMSO | 10 µM - 1 mM | Optimal concentration is cell-type dependent and should be determined empirically. Incubation time can range from 1 to 24 hours.[10] |
| CuAAC Reaction | |||
| Fluorescent Alkyne Probe | 1-10 mM in DMSO | 1 - 10 µM | Concentration should be optimized to maximize signal-to-noise. |
| CuSO₄ | 100 mM in H₂O | 100 µM - 2 mM | The copper(I) catalyst source.[11] |
| Copper Protectant (e.g., THPTA) | 200 mM in H₂O | 500 µM - 1 mM | A ligand that stabilizes the Cu(I) catalyst and improves reaction efficiency.[11] |
| Reducing Agent (e.g., Sodium Ascorbate) | 100-500 mM in H₂O (prepare fresh) | 1 - 5 mM | Reduces Cu(II) to the catalytic Cu(I) state.[11] |
| SPAAC Reaction |
| Strained Alkyne Probe (e.g., DBCO-dye) | 1-10 mM in DMSO | 10 - 50 µM | Higher concentrations are often needed compared to CuAAC probes. Incubation is typically 30-60 minutes at 37°C.[9] |
Table 2: Comparison of CuAAC and SPAAC Detection Methods
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
|---|---|---|
| Principle | Cu(I) catalyzed 1,3-dipolar cycloaddition between a terminal alkyne and an azide.[] | Reaction between a strained cyclooctyne and an azide, driven by ring-strain release.[] |
| Biocompatibility | Limited; copper catalyst is toxic to living cells.[5] | High; no metal catalyst required, suitable for live-cell applications.[] |
| Application | Fixed cells and tissues, in vitro applications. | Live cells, whole organisms, and in vitro applications. |
| Reaction Speed | Very fast (minutes) with catalyst.[12] | Slower than catalyzed reactions (typically 30-90 minutes).[12] |
| Alkyne Probe | Terminal alkyne (e.g., 5-ethynyl group). | Strained alkyne (e.g., DBCO, BCN, DIFO).[13] |
| Complexity | Multi-component reaction cocktail required. | Simple addition of the probe to the sample. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with this compound (AMU)
This protocol describes the incorporation of AMU into the RNA of cultured mammalian cells.
-
Cell Seeding: Seed cells on a suitable culture vessel (e.g., coverslips in a 24-well plate for microscopy) at a density that ensures they are in a logarithmic growth phase at the time of labeling. Allow cells to attach overnight.
-
Preparation of AMU: Thaw a stock solution of AMU (e.g., 100 mM in DMSO). Prepare a working solution by diluting the stock in pre-warmed complete culture medium to the desired final concentration (start with a range of 50-200 µM).
-
Labeling: Remove the existing medium from the cells and wash once with warm PBS. Add the AMU-containing medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 2-4 hours) at 37°C in a CO₂ incubator. The optimal time depends on the cell cycle length and the desired labeling density.
-
Washing: After incubation, remove the labeling medium and wash the cells twice with PBS to remove unincorporated AMU.
-
Proceed to Detection: The cells are now ready for either fixed-cell (CuAAC, Protocol 2) or live-cell (SPAAC, Protocol 3) detection.
Protocol 2: Detection of AMU-labeled RNA via CuAAC (Fixed Cells)
This protocol is for fluorescently tagging AMU-labeled RNA in fixed and permeabilized cells.
Figure 2. Experimental workflow for CuAAC detection.
-
Fixation: Fix the AMU-labeled cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash cells twice with PBS.
-
Permeabilization: Permeabilize the cells by incubating with 0.5% Triton™ X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash cells twice with PBS.
-
Click Reaction:
-
Prepare the Click Reaction Cocktail immediately before use. For a 500 µL reaction, add components in the following order: 430 µL of PBS, 5 µL of Alkyne-fluorophore stock (e.g., 1 mM), 10 µL of CuSO₄ stock (e.g., 100 mM), and 50 µL of fresh Sodium Ascorbate stock (e.g., 100 mM). Vortex briefly to mix. Note: Reagent volumes are examples and should be optimized.
-
Remove the wash buffer from the cells and add the Click Reaction Cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Remove the reaction cocktail and wash the cells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
(Optional) Stain nuclei by incubating with a DAPI or Hoechst solution for 15 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides using an appropriate mounting medium and image using a fluorescence microscope.
-
Protocol 3: Detection of AMU-labeled RNA via SPAAC (Live Cells)
This protocol details the imaging of nascent RNA in live cells using a catalyst-free click reaction.
Figure 3. Experimental workflow for SPAAC detection.
-
Cell Preparation: After AMU labeling (Protocol 1), wash the cells once with pre-warmed live-cell imaging medium (e.g., FluoroBrite™ DMEM).
-
SPAAC Reaction:
-
Prepare a solution of the strained alkyne-fluorophore (e.g., DBCO-488) in imaging medium at the desired final concentration (e.g., 20 µM).
-
Add the probe-containing medium to the cells.
-
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. The optimal time may vary depending on the probe and cell type.
-
Washing: Remove the probe-containing medium and wash the cells 2-3 times with fresh imaging medium to reduce background fluorescence from unbound probe.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with a live-cell incubation chamber.
References
- 1. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Fast RNA conjugations on solid phase by strain-promoted cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
Detecting Newly Synthesized DNA: Application Notes and Protocols for 5-Azidomethyl-uridine (5-AmU) Incorporation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to 5-Azidomethyl-uridine (5-AmU) Labeling
This compound (5-AmU) is a modified nucleoside that serves as a powerful tool for labeling and detecting newly synthesized DNA in proliferating cells. As an analog of thymidine, its deoxyribonucleoside form, 5-azidomethyl-2'-deoxyuridine (B518367) (AmdU), is incorporated into genomic DNA during the S-phase of the cell cycle.[1] The key feature of 5-AmU is the presence of an azide (B81097) (-N3) group, which acts as a bioorthogonal chemical handle. This azide moiety does not interfere with the natural DNA replication machinery, allowing for efficient incorporation.
The detection of incorporated 5-AmU is achieved through a highly specific and efficient bioorthogonal reaction known as "click chemistry".[1][2] This approach offers significant advantages over traditional methods like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation, which requires harsh acid or heat-induced DNA denaturation for antibody-based detection.[1][3][4][5] The mild conditions of the click reaction preserve cellular architecture and epitopes, making it highly compatible with multiplexing, such as co-staining for other cellular markers.[1]
Principle of Detection: Click Chemistry
The azide group on the incorporated 5-AmU allows for covalent ligation to a reporter molecule containing a terminal alkyne or a strained cyclooctyne. This reaction is highly specific and does not react with other functional groups present in biological systems.
There are two primary types of click chemistry used for this purpose:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common type of click reaction and involves the use of a copper(I) catalyst to join an azide with a terminal alkyne.[2][4] The reporter molecule is typically an alkyne-conjugated fluorophore or biotin.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[1][2][6][7] The absence of a cytotoxic copper catalyst makes SPAAC ideal for live-cell imaging and in vivo studies.[1][6][8]
Applications in Research and Drug Development
The ability to specifically label and detect newly synthesized DNA has a wide range of applications:
-
Cell Proliferation Assays: Quantifying DNA synthesis provides a direct measure of cell division, which is fundamental for assessing cell health, genotoxicity, and the efficacy of anti-cancer drugs.[8][9][10]
-
DNA Damage Response: 5-AmU and similar nucleoside analogs can be used to study the cellular response to DNA damage. Incorporation of these analogs can induce DNA damage, leading to the activation of repair pathways.[1][8][11]
-
Antiviral Drug Discovery: Many antiviral drugs are nucleoside analogs that inhibit viral replication.[9][12] 5-AmU derivatives have shown potent inhibitory effects against viruses like Herpes Simplex Virus type 1 (HSV-1) by being incorporated into the viral DNA, leading to chain termination.[9][13]
-
Radiosensitization in Cancer Therapy: Some azido-modified pyrimidine (B1678525) nucleosides, including AmdU, have been investigated as radiosensitizers. These compounds can make tumor cells more susceptible to radiation therapy by generating reactive radicals upon irradiation, which enhances DNA damage.[13][14]
Quantitative Analysis
For precise quantification of 5-AmU incorporation into DNA, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and reliable method.[11][15][16][17][18][19] This technique involves the enzymatic digestion of genomic DNA into single nucleosides, followed by chromatographic separation and mass spectrometric detection.
Table 1: Performance Characteristics of a Representative LC-MS/MS Method for Nucleoside Analog Quantification
| Parameter | Typical Value | Reference |
| Assay Range | 2 - 400 ng/mL | [15][16] |
| Accuracy | 93.0 - 102.2% | [15][16] |
| Precision (CV) | ≤ 6.3% | [15][16] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [15] |
| Sample Requirement | Micrograms of genomic DNA | [15][16] |
Note: Data presented is based on the quantification of 5-aza-2'-deoxycytidine and serves as a representative example for a quantitative LC-MS/MS assay for nucleoside analogs.
Visualizations
References
- 1. DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel and Efficient Protocol for DNA Coating-Based Identification of DNA-Protein Interaction by Antibody-Mediated Immunodetection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Mechanisms of inhibition of viral RNA replication by nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment of human cells with 5-aza-dC induces formation of PARP1-DNA covalent adducts at genomic regions targeted by DNMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of inhibition of viral RNA replication by nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence imaging of chromosomal DNA using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of DNA Repair Pathways in Response to Zidovudine-induced DNA Damage in Immortalized Human Liver THLE2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 13. bionano.com [bionano.com]
- 14. Improved methods for the detection of unique sequences in Southern blots of mammalian DNA by non-radioactive biotinylated DNA hybridization probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lumiprobe.com [lumiprobe.com]
- 17. Genetic Code Expansion and Click-Chemistry Labeling to Visualize GABA-A Receptors by Super-Resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Detection of DNA in Southern blots with chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Azidomethyl-uridine as a Tool for Studying Radiosensitization in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiotherapy is a cornerstone of cancer treatment, but intrinsic or acquired radioresistance in tumor cells remains a significant clinical challenge. The use of radiosensitizers, compounds that enhance the efficacy of radiation therapy, is a promising strategy to overcome this resistance. Nucleoside analogs, which can be incorporated into DNA and render it more susceptible to damage, are a well-established class of radiosensitizers.
This document provides detailed application notes and protocols for the study of 5-Azidomethyl-uridine (and its deoxy-variant, 5-Azidomethyl-2'-deoxyuridine , AmdU) as a potential radiosensitizer in cancer cells. Recent studies have indicated that AmdU can effectively sensitize tumor cells to radiation, proposing a mechanism involving the formation of DNA-damaging radicals upon irradiation.
Mechanism of Action
5-Azidomethyl-2'-deoxyuridine (AmdU) is a thymidine (B127349) analog that can be incorporated into the DNA of proliferating cells. The proposed mechanism for its radiosensitizing effect involves the generation of reactive radical species upon exposure to ionizing radiation. The addition of radiation-produced electrons to the azido (B1232118) group can lead to the formation of π-aminyl radicals, which can then be converted to σ-iminyl radicals. These highly reactive species can induce further damage to the DNA, such as strand breaks, augmenting the cell-killing effect of radiation.
Data Presentation
The following tables are templates for summarizing quantitative data from radiosensitization experiments. It is recommended to populate these tables with data obtained from your own experiments, based on the protocols provided below.
Table 1: Cytotoxicity of this compound
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| e.g., EMT6 | 24 | Enter Value |
| 48 | Enter Value | |
| 72 | Enter Value | |
| e.g., MCF-7 | 24 | Enter Value |
| 48 | Enter Value | |
| 72 | Enter Value |
Table 2: Radiosensitizing Effect of this compound
| Cell Line | AmdU Conc. (µM) | Radiation Dose (Gy) | Surviving Fraction | Dose Enhancement Ratio (DER) at SF=0.5 |
| e.g., EMT6 | 0 (Control) | 0 | 1.0 | N/A |
| 2 | Enter Value | |||
| 4 | Enter Value | |||
| 6 | Enter Value | |||
| e.g., 10 | 0 | Enter Value | Enter Value | |
| 2 | Enter Value | |||
| 4 | Enter Value | |||
| 6 | Enter Value |
Experimental Workflow
A general workflow for investigating the radiosensitizing effects of this compound is depicted below. This involves initial cytotoxicity screening, followed by clonogenic survival assays to determine radiosensitization, and mechanistic studies to probe the effects on DNA damage and cell cycle progression.
Experimental Protocols
Protocol 1: Cell Culture and Drug Preparation
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Cell Lines: Murine mammary carcinoma (EMT6) or other cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer).
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Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
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Drug Preparation: Prepare a stock solution of 5-Azidomethyl-2'-deoxyuridine (AmdU) in sterile DMSO (e.g., 10 mM). Store at -20°C. Dilute the stock solution in complete culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced toxicity.
Protocol 2: Cytotoxicity Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight.
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Drug Treatment: Replace the medium with fresh medium containing serial dilutions of AmdU. Include a vehicle control (DMSO at the same concentration as the highest AmdU dose).
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Incubation: Incubate the plates for 24, 48, or 72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 3: Clonogenic Survival Assay
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Cell Seeding: Plate a predetermined number of cells (e.g., 200-2000 cells, depending on the radiation dose) into 6-well plates. Allow cells to attach for at least 6 hours.
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Drug Treatment: Treat the cells with a non-toxic or minimally toxic concentration of AmdU (e.g., IC10 or lower, determined from the cytotoxicity assay) for a defined period (e.g., 24 hours) before irradiation.
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Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated X-ray or gamma-ray source.
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Post-Irradiation Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
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Colony Formation: Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible.
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Staining: Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) for 10 minutes, then stain with 0.5% crystal violet in methanol for 15 minutes.
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Colony Counting: Count the number of colonies containing at least 50 cells.
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Data Analysis:
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Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) for the non-irradiated control group.
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Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE).
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Dose Enhancement Ratio (DER): (Dose (Gy) for radiation alone to produce a given SF) / (Dose (Gy) for radiation + AmdU to produce the same SF). The DER is often calculated at a surviving fraction of 0.5.
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Protocol 4: DNA Damage Analysis (γ-H2AX Foci Formation)
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Cell Treatment: Seed cells on coverslips in 12-well plates. Treat with AmdU and/or irradiate as described for the clonogenic assay.
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Fixation: At various time points after irradiation (e.g., 1, 4, 24 hours), fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
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Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
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Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
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Primary Antibody Incubation: Incubate with a primary antibody against phosphorylated H2AX (γ-H2AX) overnight at 4°C.
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Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
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Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
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Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). An increase in the number of foci in the AmdU + radiation group compared to radiation alone indicates enhanced DNA damage.
Protocol 5: Cell Cycle Analysis
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Cell Treatment and Harvesting: Treat cells in 6-well plates with AmdU and/or irradiate. At desired time points (e.g., 24 hours post-irradiation), harvest the cells by trypsinization.
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Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
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Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
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Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
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Data Analysis: Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population in the combined treatment group may indicate a G2/M checkpoint arrest, which is a common cellular response to DNA damage and can contribute to radiosensitization.
Disclaimer
These application notes and protocols are intended for research purposes only. The provided protocols are based on standard methodologies and published research on related compounds. Researchers should optimize these protocols for their specific cell lines and experimental conditions. All work should be conducted in accordance with institutional safety guidelines.
Troubleshooting & Optimization
Troubleshooting low signal in 5-Azidomethyl-uridine labeling experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in their 5-Azidomethyl-uridine (5-AzaU) labeling experiments.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal in my this compound labeling experiment. What is the most likely cause?
A1: The most probable reason for a complete lack of signal is the inefficient incorporation of this compound into newly synthesized RNA in wild-type cells. Studies have shown that 5-methylazidouridine, a closely related compound, is not incorporated into cellular RNA[1][2]. The cellular enzyme responsible for the first phosphorylation step of uridine (B1682114), uridine-cytidine kinase (UCK), exhibits selectivity, and the modification at the 5-position of the uridine can prevent it from being recognized as a substrate[1]. Successful incorporation has been demonstrated in cells engineered to express a mutated version of the human uridine-cytidine kinase 2 (UCK2) with an expanded active site, which can accommodate the bulkier azidomethyl group[3].
Q2: Can I use this compound to label RNA in any cell line?
A2: Based on current research, this compound is not readily incorporated into the RNA of wild-type mammalian cells[1][2]. Therefore, it is recommended to use a cell line that has been genetically modified to express a mutant form of uridine-cytidine kinase 2 (UCK2) that can phosphorylate this compound[3].
Q3: What are the key steps in a this compound labeling experiment where problems can occur?
A3: The two main stages where issues can arise are:
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Metabolic Labeling: The incorporation of this compound into nascent RNA within the cells. As mentioned, this is often the primary bottleneck in wild-type cells.
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Click Chemistry Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent probe or biotin (B1667282) to the azide (B81097) group on the incorporated 5-AzaU. Problems with this reaction can also lead to low or no signal.
Q4: Is this compound toxic to cells?
A4: While specific toxicity data for this compound is limited, related compounds like 5-azacytidine (B1684299) (5-AZA) and 5-aza-2'-deoxycytidine are known to be cytotoxic[4][5]. High concentrations or prolonged exposure to nucleoside analogs can impact cell viability and proliferation[6]. It is advisable to perform a dose-response curve to determine the optimal, non-toxic concentration of 5-AzaU for your specific cell line.
Q5: What are some alternatives to this compound for labeling newly synthesized RNA?
A5: Several other nucleoside analogs are more readily incorporated into RNA in wild-type cells. The most common alternative is 5-ethynyluridine (B57126) (5-EU), which is widely used for its efficient incorporation and robust detection via click chemistry[3][6]. Other options include 4-thiouridine (B1664626) (4sU) and 2'-azidoadenosine[3].
Troubleshooting Guide for Low Signal
This guide addresses potential causes for low or no signal in a question-and-answer format, focusing on either the metabolic labeling or the click chemistry detection step.
Section 1: Troubleshooting the Metabolic Labeling Step
Problem: Very low or no incorporation of this compound.
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Potential Cause 1: Incompatibility with Wild-Type Enzymes.
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Question: Are you using a wild-type cell line?
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Answer: Wild-type uridine-cytidine kinases generally do not efficiently phosphorylate this compound, preventing its incorporation into RNA[1][2].
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Solution:
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The most effective solution is to use a cell line engineered to express a mutant version of uridine-cytidine kinase 2 (UCK2) with an expanded active site[3].
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If using wild-type cells is unavoidable, you may need to switch to a more readily incorporated nucleoside analog like 5-ethynyluridine (5-EU)[3][6].
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-
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Potential Cause 2: Suboptimal Concentration of this compound.
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Question: Have you optimized the concentration of 5-AzaU?
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Answer: The concentration of the labeling reagent is critical. Too low a concentration will result in a weak signal, while too high a concentration can be toxic to the cells, also leading to reduced signal.
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Solution:
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Perform a dose-response experiment to determine the optimal concentration of 5-AzaU for your cell line. Test a range of concentrations (e.g., 1 µM to 100 µM).
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Assess cell viability at each concentration using an assay like MTT or Trypan Blue exclusion. Choose the highest concentration that does not significantly impact cell health.
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Potential Cause 3: Inadequate Incubation Time.
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Question: How long are you incubating the cells with 5-AzaU?
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Answer: The incubation time needs to be sufficient for the cells to take up the analog and incorporate it into newly synthesized RNA.
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Solution:
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Optimize the incubation time. Depending on the cell cycle length and transcriptional activity, this could range from 30 minutes to 24 hours.
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A typical starting point for RNA labeling is 1-2 hours.
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-
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Potential Cause 4: Poor Cell Health.
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Question: Are your cells healthy and actively dividing?
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Answer: Metabolic labeling relies on active cellular processes. Unhealthy or quiescent cells will have lower rates of transcription and will not incorporate the nucleoside analog efficiently.
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Solution:
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Ensure cells are in the logarithmic growth phase and are not overly confluent.
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Use fresh culture medium and handle cells gently to minimize stress.
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Include a positive control for transcription, if possible.
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Section 2: Troubleshooting the Click Chemistry (CuAAC) Detection Step
Problem: You expect 5-AzaU to be incorporated, but the fluorescent signal is still low or absent.
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Potential Cause 1: Inactive Copper Catalyst.
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Question: How are you preparing and using the copper catalyst?
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Answer: The click reaction requires Copper(I) as a catalyst. Copper(II) sulfate (B86663) (CuSO₄) is commonly used, which must be reduced to Copper(I) in situ by an agent like sodium ascorbate. The Copper(I) ion is susceptible to oxidation.
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Solution:
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Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).
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Ensure the correct ratio of copper to a stabilizing ligand (e.g., THPTA, BTTAA) is used. A 5:1 ligand-to-copper ratio is often recommended to protect the Cu(I) state.
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Consider degassing your solutions to remove dissolved oxygen, which can oxidize the catalyst.
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Potential Cause 2: Incorrect Reagent Concentrations or Ratios.
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Question: Have you optimized the concentrations of your click chemistry reagents?
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Answer: The stoichiometry of the azide (on the RNA) and the alkyne (on the fluorescent probe) is important.
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Solution:
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Use a slight excess of the alkyne-fluorophore to drive the reaction to completion.
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Ensure the final concentration of the copper catalyst is sufficient. Typical concentrations range from 50 µM to 250 µM.
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Potential Cause 3: Presence of Interfering Substances.
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Question: What is the composition of your reaction buffer?
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Answer: Components in your buffers or cell lysates can interfere with the click reaction. Thiols (from DTT or cysteine residues) and other metal chelators can deactivate the copper catalyst.
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Solution:
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If possible, perform the click reaction in a compatible buffer like PBS or Tris buffer without chelating agents.
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If working with cell lysates containing DTT, remove it by buffer exchange before the reaction.
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Consider pre-treating samples with a thiol-blocking agent like N-ethylmaleimide (NEM) if cysteine interference is suspected.
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Potential Cause 4: RNA Degradation.
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Question: Have you checked the integrity of your RNA?
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Answer: The copper catalyst in the click reaction can cause RNA degradation, which can lead to signal loss.
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Solution:
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Keep the reaction time as short as possible while still allowing for complete labeling.
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Use a copper-chelating ligand to protect the RNA.
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Ensure all solutions and equipment are RNase-free throughout the experiment.
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Data Presentation
Table 1: Recommended Reagent Concentrations for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reagent | Typical Stock Concentration | Recommended Final Concentration | Notes |
| Copper(II) Sulfate (CuSO₄) | 20 mM in water | 50 - 250 µM | |
| Copper-chelating Ligand (e.g., THPTA) | 50 mM in water | 250 µM - 1.25 mM | Maintain at least a 5:1 ligand-to-copper ratio. |
| Reducing Agent (Sodium Ascorbate) | 100 mM in water | 2.5 - 5 mM | Must be prepared fresh before each experiment. |
| Alkyne-Fluorophore/Biotin | 1-10 mM in DMSO | 2 - 50 µM | A 2 to 10-fold excess over the estimated amount of incorporated azide is a good starting point. |
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA with this compound (in Engineered Cells)
This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.
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Cell Seeding: Plate cells expressing a mutant UCK2 enzyme on coverslips in a multi-well plate. Allow cells to adhere and enter a logarithmic growth phase (typically overnight).
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Preparation of 5-AzaU Labeling Medium: Prepare a working solution of this compound in complete, pre-warmed cell culture medium. The optimal concentration should be determined empirically, but a starting range of 10-50 µM is suggested.
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Labeling: Remove the existing medium from the cells and replace it with the 5-AzaU-containing medium.
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Incubation: Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
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Washing: Remove the labeling medium and wash the cells twice with warm PBS.
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Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Permeabilization: Wash the cells twice with PBS, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
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Washing: Wash the cells three times with PBS. The cells are now ready for the click chemistry reaction.
Protocol 2: Click Chemistry (CuAAC) Reaction for Fluorescent Detection
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Prepare Stock Solutions:
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Alkyne-Fluorophore: 10 mM in DMSO.
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Copper(II) Sulfate (CuSO₄): 20 mM in water.
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Ligand (THPTA): 50 mM in water.
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Sodium Ascorbate: 100 mM in water (prepare fresh).
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-
Prepare Click Reaction Cocktail: For a 500 µL reaction, add the components in the following order immediately before use. Protect from light.
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435 µL of PBS
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10 µL of CuSO₄ stock (final concentration: 400 µM)
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5 µL of Alkyne-fluorophore stock (final concentration: 100 µM)
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50 µL of Sodium Ascorbate stock (final concentration: 10 mM)
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Click Reaction: Remove the wash buffer from the fixed and permeabilized cells and add the click reaction cocktail.
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Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
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Washing: Remove the reaction cocktail and wash the cells three times with PBS.
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Nuclear Staining (Optional): Incubate with a nuclear stain (e.g., DAPI or Hoechst) according to the manufacturer's instructions.
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Final Washes and Mounting: Wash the cells twice with PBS and mount the coverslips on microscope slides with an appropriate mounting medium.
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Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore and nuclear stain.
Mandatory Visualizations
Caption: Experimental workflow for this compound labeling and detection.
Caption: Troubleshooting logic for low signal in 5-AzaU experiments.
References
- 1. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Common pitfalls to avoid when using 5-Azidomethyl-uridine
Welcome to the technical support center for 5-Azidomethyl-uridine (5-AMU). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 5-AMU in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-AMU) and what is its primary application?
This compound is a modified nucleoside analog of uridine. Its primary application is in the metabolic labeling of newly synthesized RNA in cellular and in vivo systems. The incorporated 5-AMU contains an azide (B81097) group that serves as a bioorthogonal handle for subsequent detection or enrichment via "click chemistry" reactions.
Q2: I am not seeing any incorporation of 5-AMU into my cells. What is the most common reason for this?
The most significant pitfall when using 5-AMU is the lack of its incorporation into the RNA of wild-type cells.[1][2] The endogenous human uridine-cytidine kinase 2 (UCK2), a key enzyme in the pyrimidine (B1678525) salvage pathway, cannot efficiently phosphorylate 5-AMU due to steric hindrance from the azidomethyl group at the C5 position of the pyrimidine ring.[1][2] Therefore, successful labeling with 5-AMU is contingent on the expression of a specifically engineered, mutant version of UCK2 with an expanded active site that can accommodate and phosphorylate 5-AMU.[3][4][5][6]
Q3: Is 5-AMU cytotoxic?
Yes, 5-AMU can exhibit significant cytotoxicity, particularly at higher concentrations. In studies using HEK293T cells, treatment with 1 mM 5-AMU resulted in notable changes in cell morphology and complete cell detachment.[1][2] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration of 5-AMU for your specific cell line and experimental duration.
Q4: What are the key differences between this compound (5-AMU) and 5-Ethynyluridine (5-EU)?
Both 5-AMU and 5-EU are used for metabolic labeling of RNA, but they have key differences:
| Feature | This compound (5-AMU) | 5-Ethynyluridine (5-EU) |
| Bioorthogonal Handle | Azide (-N₃) | Alkyne (-C≡CH) |
| Incorporation in Wild-Type Cells | No, requires engineered UCK2.[1][2] | Yes, incorporated by endogenous kinases.[7] |
| Click Chemistry Reaction | Copper-free (SPAAC) or copper-catalyzed (CuAAC) with an alkyne-modified probe. | Copper-catalyzed (CuAAC) with an azide-modified probe.[8] |
| Potential for Cytotoxicity | Can be significant at higher concentrations.[1] | Generally lower, but can affect cellular health with long incubation.[7] |
Q5: What are the common sources of high background signal in the downstream click chemistry detection?
High background in click chemistry can arise from several factors:
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Non-specific binding of the fluorescent probe: The detection reagent may bind non-specifically to cellular components.
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Copper-mediated issues (in CuAAC): Copper ions can bind non-specifically to biomolecules or generate reactive oxygen species (ROS) that can lead to artifacts.[9]
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Impure reagents: Contaminants in the 5-AMU or the click chemistry reagents can contribute to background signal.
Troubleshooting Guides
Problem 1: Low or No Detectable 5-AMU Incorporation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Wild-type cells used | Confirm that the cell line used for the experiment expresses an engineered, mutant form of UCK2 capable of phosphorylating 5-AMU.[3][4] | Successful incorporation of 5-AMU into nascent RNA. |
| Insufficient 5-AMU concentration | Titrate the concentration of 5-AMU. Start with a range of concentrations (e.g., 10 µM to 1 mM) to find the optimal balance between labeling efficiency and cytotoxicity for your cell line. | Identification of a concentration that provides a detectable signal without significant cell death. |
| Inadequate incubation time | Perform a time-course experiment (e.g., 1, 4, 8, 12, 24 hours) to determine the optimal labeling duration. | Determination of the shortest incubation time that yields a robust signal. |
| Inefficient click reaction | Optimize the click chemistry protocol. Ensure the use of fresh reagents and consider using a copper-chelating ligand like THPTA or BTTAA in CuAAC to improve reaction efficiency and reduce RNA degradation. | Increased signal-to-noise ratio in the detection of labeled RNA. |
Problem 2: High Cytotoxicity and Cell Death
| Possible Cause | Troubleshooting Step | Expected Outcome |
| 5-AMU concentration is too high | Perform a cytotoxicity assay (e.g., MTT, Trypan Blue, or AlamarBlue assay) to determine the IC50 of 5-AMU for your cell line. Use a concentration well below the IC50 for your labeling experiments.[1] | Maintained cell viability and normal morphology during the experiment. |
| Prolonged incubation time | Reduce the duration of exposure to 5-AMU. A shorter pulse of a higher, non-toxic concentration may be more effective than a long incubation at a lower concentration. | Minimized stress on the cells and reduced cytotoxicity. |
| Cell line is particularly sensitive | Consider using a more robust cell line if possible, or further optimize the labeling conditions to minimize stress on the sensitive cell line. | Successful labeling with minimal impact on cell health. |
Problem 3: High Background in Click Chemistry Detection
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Non-specific probe binding | Decrease the concentration of the fluorescent alkyne probe. Increase the number and duration of wash steps after the click reaction. Include a blocking agent (e.g., BSA) in your buffers. | Reduced background fluorescence in negative control samples. |
| Copper-related issues (CuAAC) | Use a copper-chelating ligand (e.g., THPTA, BTTAA) in a 5-10 fold excess over the copper sulfate (B86663) to prevent non-specific copper binding and ROS generation.[9] | A cleaner signal with less non-specific background. |
| Reagent impurities | Use high-purity, freshly prepared click chemistry reagents. | Elimination of background signals originating from reagent contaminants. |
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA with 5-AMU in Engineered Cells
This protocol provides a general framework for labeling nascent RNA in a cell line engineered to express a mutant UCK2. Optimization of concentrations and incubation times is critical for each cell line and experimental setup.
Materials:
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Cells expressing a mutant UCK2 capable of phosphorylating 5-AMU
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Complete cell culture medium
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This compound (5-AMU) stock solution (e.g., 100 mM in DMSO)
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Phosphate-Buffered Saline (PBS)
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RNA extraction kit
Procedure:
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Cell Seeding: Seed the engineered cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.
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Preparation of Labeling Medium: Prepare a working solution of 5-AMU in pre-warmed complete culture medium. The final concentration should be optimized (start with a range of 50 µM to 500 µM).
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Metabolic Labeling: Remove the existing medium from the cells and replace it with the 5-AMU-containing labeling medium.
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Incubation: Incubate the cells for the desired period (e.g., 2-8 hours) at 37°C in a CO₂ incubator.
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Cell Harvesting and RNA Extraction: Following incubation, wash the cells twice with ice-cold PBS. Proceed with total RNA extraction using a standard protocol or a commercial kit.
Protocol 2: Detection of 5-AMU Labeled RNA via Click Chemistry (CuAAC)
This protocol describes the detection of azide-modified RNA using a copper-catalyzed click reaction with an alkyne-fluorophore.
Materials:
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5-AMU labeled total RNA
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Alkyne-fluorophore (e.g., Alexa Fluor 488 DIBO Alkyne)
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Copper(II) Sulfate (CuSO₄)
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Copper-chelating ligand (e.g., THPTA)
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Reducing agent (e.g., Sodium Ascorbate)
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RNase-free water and buffers
Click Reaction Cocktail (prepare fresh):
| Reagent | Stock Concentration | Final Concentration |
| Copper(II) Sulfate (CuSO₄) | 100 mM | 1 mM |
| THPTA | 50 mM | 5 mM |
| Alkyne-Fluorophore | 10 mM | 100 µM |
| Sodium Ascorbate (B8700270) | 500 mM | 5 mM |
Procedure:
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Reaction Setup: In an RNase-free microcentrifuge tube, combine the 5-AMU labeled RNA (e.g., 1-5 µg) with RNase-free water to a final volume of 20 µL.
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Prepare Click Reaction Mix: In a separate tube, prepare the click reaction mix by adding the components in the following order: RNase-free buffer, alkyne-fluorophore, CuSO₄, and THPTA. Mix gently.
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Initiate Reaction: Add the freshly prepared sodium ascorbate to the click reaction mix and immediately add the mix to the RNA sample.
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Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
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RNA Purification: Purify the labeled RNA to remove unreacted click chemistry reagents using an RNA cleanup kit or ethanol (B145695) precipitation.
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Downstream Analysis: The fluorescently labeled RNA is now ready for downstream applications such as gel electrophoresis, microarray analysis, or fluorescence microscopy.
Visualizations
Caption: Metabolic pathway for 5-AMU incorporation into nascent RNA, highlighting the critical role of engineered UCK2.
Caption: A logical workflow for troubleshooting common issues encountered during 5-AMU metabolic labeling experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Metabolic Engineering Approach to Incorporate Modified Pyrimidine Nucleosides into Cellular RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
5-Azidomethyl-uridine labeling time course optimization for specific cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing 5-Azidomethyl-uridine (5-AmU) labeling time courses for specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (5-AmU) is a modified nucleoside analog of uridine (B1682114). It is used to label newly synthesized RNA in living cells. The key feature of 5-AmU is the presence of an azide (B81097) (-N3) group. This azide group acts as a bioorthogonal "handle." Once 5-AmU is incorporated into nascent RNA, the azide handle can be specifically tagged with a fluorescent probe or a biotin (B1667282) molecule that has a corresponding alkyne group, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction.[1] This allows for the visualization or enrichment of newly transcribed RNA.
Q2: I am not seeing any signal after labeling with this compound. What is the most likely reason?
A2: The most common reason for no or very low signal is inefficient incorporation of 5-AmU into RNA. Unlike some other uridine analogs, 5-AmU is a poor substrate for the endogenous human uridine-cytidine kinase 2 (UCK2), which is the key enzyme for the first phosphorylation step required for its incorporation into RNA.[2][3] Therefore, for efficient labeling in most mammalian cell lines, it is necessary to co-express a mutated version of UCK2 that has an expanded active site to better accommodate the azidomethyl group.[3]
Q3: Is this compound toxic to cells?
A3: Yes, like many nucleoside analogs, this compound can be toxic to cells, especially at high concentrations and with prolonged exposure. One study reported that treatment of HEK293T cells with 1 mM 5-AmU resulted in complete cell detachment.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration that provides a good signal-to-noise ratio while minimizing cytotoxicity for your specific cell line.
Q4: What is the difference between CuAAC and SPAAC for detecting incorporated this compound?
A4: Both are "click chemistry" reactions used to attach a reporter molecule to the azide group of 5-AmU.
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CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This is a highly efficient and widely used reaction. However, the copper catalyst can be toxic to cells and can also lead to RNA degradation.[4] Therefore, it is typically performed on fixed cells or purified RNA.
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SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This reaction does not require a copper catalyst. It uses a strained alkyne (like DBCO or BCN) that reacts spontaneously with the azide.[1] SPAAC is less toxic and can be used for labeling in living cells. However, the reaction kinetics are generally slower than CuAAC.
Troubleshooting Guides
Low or No Labeling Signal
| Possible Cause | Recommended Solution |
| Inefficient endogenous incorporation | For most mammalian cell lines, co-transfect with a plasmid expressing a mutated UCK2 enzyme with an expanded active site to enhance phosphorylation and subsequent incorporation of 5-AmU.[3] |
| Suboptimal 5-AmU concentration | Perform a concentration titration (e.g., 10 µM, 50 µM, 100 µM, 200 µM) to find the optimal concentration for your cell line. |
| Insufficient labeling time | Perform a time-course experiment (e.g., 1, 2, 4, 8, 12 hours) to determine the optimal incubation time. |
| Inefficient click chemistry reaction | Ensure all click chemistry reagents are fresh and prepared correctly. Optimize the concentration of the fluorescent alkyne/azide, copper sulfate, and the reducing agent (for CuAAC). |
| Low transcription rate in cells | Ensure cells are healthy and in the logarithmic growth phase. Consider using a positive control for transcription, such as treating cells with a known transcriptional activator if appropriate for your experimental system. |
High Background Signal
| Possible Cause | Recommended Solution |
| Non-specific binding of the fluorescent probe | Increase the number of wash steps after the click chemistry reaction. Include a blocking agent like BSA in your wash buffers. |
| Autofluorescence of cells | Image an unlabeled control sample to assess the level of autofluorescence. If high, consider using a fluorophore in a different spectral range (e.g., far-red). |
| Precipitation of the click reaction components | Prepare the click reaction cocktail fresh and add the components in the correct order, ensuring they are fully dissolved before adding to the cells. |
High Cell Death or Altered Morphology
| Possible Cause | Recommended Solution |
| 5-AmU concentration is too high | Perform a cytotoxicity assay (e.g., MTT or Trypan Blue exclusion assay) to determine the IC50 of 5-AmU for your cell line. Use a concentration well below the toxic level.[2] |
| Prolonged incubation time | Reduce the labeling time. A shorter pulse with a slightly higher (but non-toxic) concentration may yield a better signal with less toxicity. |
| Toxicity of click chemistry reagents (CuAAC) | If performing live-cell imaging, switch to a SPAAC-based detection method. For fixed cells, ensure the copper concentration and incubation time are minimized. |
Data Presentation
Table 1: Illustrative Example of 5-AmU Labeling Time Course Optimization
The following data is for illustrative purposes. Optimal conditions must be determined empirically for each cell line and experimental setup.
| Cell Line | 5-AmU Conc. (µM) | Incubation Time (h) | Relative RNA Signal (%) | Cell Viability (%) |
| HEK293T (with mutant UCK2) | 50 | 2 | 45 | 95 |
| 50 | 4 | 70 | 92 | |
| 50 | 8 | 95 | 85 | |
| 100 | 2 | 65 | 90 | |
| 100 | 4 | 90 | 82 | |
| 100 | 8 | 100 | 70 | |
| HeLa (with mutant UCK2) | 50 | 2 | 40 | 98 |
| 50 | 4 | 65 | 96 | |
| 50 | 8 | 90 | 90 | |
| 100 | 2 | 60 | 94 | |
| 100 | 4 | 85 | 88 | |
| 100 | 8 | 95 | 75 |
Table 2: Recommended Starting Concentrations for Common Cell Lines (with mutant UCK2 expression)
| Cell Line | Recommended Starting 5-AmU Concentration | Recommended Starting Incubation Time |
| HEK293T | 50 - 100 µM | 4 - 8 hours |
| HeLa | 50 - 100 µM | 4 - 8 hours |
| A549 | 25 - 75 µM | 6 - 12 hours |
| MCF-7 | 75 - 150 µM | 4 - 8 hours |
Experimental Protocols
Protocol 1: Time Course Optimization of 5-AmU Labeling
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Cell Seeding: Seed your cell line of interest (co-transfected with a mutant UCK2 expression plasmid) in a multi-well plate (e.g., 24-well or 96-well plate) at a density that will result in 70-80% confluency at the time of labeling.
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Preparation of 5-AmU Stock Solution: Prepare a 100 mM stock solution of 5-AmU in DMSO. Store at -20°C.
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Labeling: Prepare fresh cell culture medium containing the desired final concentrations of 5-AmU (e.g., 10, 50, 100, 200 µM). Remove the old medium from the cells and add the 5-AmU-containing medium.
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Incubation: Incubate the cells for various time points (e.g., 1, 2, 4, 8, 12 hours) at 37°C in a CO2 incubator.
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Cell Viability Assessment: At each time point, perform a cell viability assay (e.g., MTT or Trypan Blue) on a parallel set of wells to determine the cytotoxicity of the treatment.
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Fixation and Permeabilization:
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Wash the cells twice with PBS.
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Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Wash twice with PBS.
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Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
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Wash twice with PBS.
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-
Click Chemistry (CuAAC):
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Prepare the click reaction cocktail fresh. For a 500 µL reaction, add the components in the following order: 435 µL of PBS, 10 µL of 50 mM CuSO4, 5 µL of 1 mM alkyne-fluorophore, and 50 µL of 500 mM sodium ascorbate.
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Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
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Wash the cells three times with PBS containing 3% BSA.
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Imaging and Analysis:
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Counterstain the nuclei with DAPI or Hoechst.
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Image the cells using a fluorescence microscope with the appropriate filter sets.
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Quantify the fluorescence intensity of the labeled RNA in the cytoplasm and/or nucleus using image analysis software.
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Protocol 2: Cytotoxicity Assay (MTT)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Treatment: Prepare serial dilutions of 5-AmU in complete medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (medium with DMSO).
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Incubation: Incubate the plate for the desired time points (e.g., 24, 48 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Experimental workflow for optimizing this compound labeling.
Caption: Troubleshooting logic for low this compound labeling signal.
Caption: Pathway of this compound incorporation into nascent RNA.
References
- 1. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor cell permeability of 5-Azidomethyl-uridine
Welcome to the technical support center for 5-Azidomethyl-uridine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the use of this compound in experimental settings, with a particular focus on its poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic nucleoside analog of uridine. Its primary application is in molecular biology for labeling nascent DNA. The azido (B1232118) group allows for "click chemistry" reactions, enabling the attachment of fluorescent probes or other reporter molecules for visualization and tracking of DNA synthesis.
Q2: Why am I observing low signal or no effect in my cell-based experiments with this compound?
A2: A common reason for low signal or lack of effect is the poor cell permeability of many nucleoside analogs, including this compound. Due to their hydrophilic nature, these molecules cannot efficiently cross the lipid bilayer of the cell membrane via passive diffusion. Their uptake is often reliant on specific nucleoside transporter proteins, which may have low expression or be saturated in your cell line.
Q3: How does this compound enter the cell?
A3: The cellular uptake of nucleoside analogs like this compound is primarily mediated by specialized membrane proteins called nucleoside transporters. The two major families of nucleoside transporters are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). The expression and activity of these transporters can vary significantly between different cell types.
Q4: What are the general strategies to improve the cellular uptake of this compound?
A4: Two main strategies can be employed to enhance the cell permeability of nucleoside analogs:
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Prodrug Modifications: This involves chemically modifying the molecule to create a more lipophilic version (a "prodrug") that can more easily diffuse across the cell membrane. Once inside the cell, the modifying group is cleaved by intracellular enzymes to release the active compound. Common prodrug approaches include lipid conjugation (e.g., attaching a fatty acid) or the ProTide (phosphoramidate) technology.
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Permeabilization Agents: In some experimental setups, transient permeabilization of the cell membrane can be induced using agents like digitonin. However, this method is often cytotoxic and may not be suitable for all applications, particularly those involving live-cell imaging over extended periods.
Troubleshooting Guide
This guide provides potential solutions to common problems encountered when using this compound in cell-based assays.
| Problem | Possible Cause | Suggested Solution |
| Low or no detectable incorporation of this compound into DNA. | Poor cell permeability of the compound. | 1. Increase Incubation Time and/or Concentration: As a first step, try increasing the incubation time and/or the concentration of this compound. However, be mindful of potential cytotoxicity at higher concentrations. 2. Use a More Permeable Derivative: If available, consider using a lipophilic prodrug version of this compound. 3. Optimize Cell Culture Conditions: Ensure cells are in the logarithmic growth phase, as nucleoside uptake and DNA synthesis are maximal during this phase. |
| High variability in results between replicate experiments. | Inconsistent cell health or density. Variable activity of nucleoside transporters. | 1. Standardize Cell Culture: Maintain consistent cell passage numbers and seeding densities. 2. Serum Consistency: Use the same batch of serum for all experiments, as serum components can affect transporter activity. |
| Observed cytotoxicity at concentrations required for detectable signal. | Off-target effects or cellular stress due to high compound concentration. | 1. Toxicity Assay: Perform a dose-response curve to determine the maximum non-toxic concentration of this compound for your specific cell line. 2. Reduce Incubation Time: Use a higher concentration for a shorter period to minimize toxicity while maximizing uptake. |
| Inconsistent results across different cell lines. | Differential expression of nucleoside transporters. | 1. Transporter Expression Analysis: If possible, perform qPCR or western blotting to assess the expression levels of key nucleoside transporters (e.g., ENT1, ENT2) in your cell lines. This can help correlate transporter expression with compound uptake. |
Experimental Protocols
Protocol 1: Assessment of this compound Permeability using a Luciferase-Based Reporter Assay
This protocol describes a method to indirectly quantify the cell permeability of this compound by conjugating it to a molecule that activates a reporter gene upon cellular entry.
Materials:
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Cells stably expressing a Gal4-responsive luciferase reporter and a Gal4 DNA binding domain-glucocorticoid receptor fusion protein.
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This compound conjugated to a dexamethasone (B1670325) derivative.
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Luciferase assay reagent.
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Luminometer.
Methodology:
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Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to attach overnight.
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Compound Treatment: Treat the cells with varying concentrations of the this compound-dexamethasone conjugate. Include a positive control (dexamethasone alone) and a negative control (vehicle).
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Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
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Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
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Data Analysis: The level of luciferase expression is proportional to the amount of conjugate that entered the cells.
Protocol 2: Enhancing Cellular Uptake via Lipid Conjugation
This protocol provides a general workflow for synthesizing and evaluating a lipid-conjugated prodrug of this compound.
Methodology:
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Synthesis: Conjugate a fatty acid (e.g., myristic acid) to the 5'-hydroxyl group of this compound via an ester linkage. This will increase the lipophilicity of the compound.
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Purification and Characterization: Purify the resulting conjugate using column chromatography and confirm its structure using NMR and mass spectrometry.
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Cellular Uptake Assay:
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Treat cells with the parent compound (this compound) and the lipid conjugate at equivalent concentrations.
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After incubation, lyse the cells and quantify the intracellular concentration of the compounds using a suitable analytical method such as LC-MS/MS.
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Functional Assay: Perform a downstream functional assay (e.g., click chemistry with a fluorescent alkyne) to confirm that the conjugate is cleaved intracellularly to release the active this compound.
Visualizations
Caption: A logical workflow for addressing poor cell permeability.
Technical Support Center: Minimizing RNA Degradation During CuAAC Detection of 5-Azidomethyl-uridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize RNA degradation during the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for the detection of 5-Azidomethyl-uridine labeled RNA.
Troubleshooting Guide
This guide addresses common issues encountered during the CuAAC detection of this compound, with a focus on preventing RNA degradation.
Problem: Significant RNA degradation observed on a gel after the CuAAC reaction.
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Possible Cause 1: Copper-induced RNA cleavage.
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Explanation: Both Cu(I) and Cu(II) ions can generate reactive oxygen species (ROS) that lead to the cleavage of the RNA phosphodiester backbone.[1][2] This is a primary cause of RNA degradation during CuAAC reactions.
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Solution:
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Use a Copper Chelating Ligand: Incorporate a water-soluble Cu(I)-stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) in your reaction.[3][4] These ligands protect the RNA from degradation by chelating the copper ions and also accelerate the click reaction.[4][5] A common starting point is a 5-fold molar excess of the ligand to the copper sulfate (B86663).[6][7]
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Optimize Copper Concentration: Use the lowest possible concentration of copper sulfate that still provides efficient labeling. Recommended starting concentrations are often in the range of 50-100 µM.[6][8]
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"Ligandless" Conditions: As an alternative, performing the reaction in the presence of a co-solvent like acetonitrile (B52724) (up to 20%) can help stabilize the Cu(I) catalyst and minimize RNA degradation without a traditional ligand.[1][9]
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Possible Cause 2: RNase contamination.
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Explanation: RNases are ubiquitous enzymes that rapidly degrade RNA. Contamination can be introduced through tips, tubes, reagents, or the work environment.
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Solution:
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Strict RNase-Free Technique: Always wear gloves and use certified RNase-free tips, tubes, and reagents.[10] Work in a designated area for RNA handling.
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RNase Inhibitors: Consider adding an RNase inhibitor to your reaction, but ensure it is compatible with the CuAAC reaction components.
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Possible Cause 3: Prolonged reaction time or elevated temperature.
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Explanation: Longer incubation times and higher temperatures can increase the chances of RNA degradation, especially in the presence of copper ions.
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Solution:
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Optimize Reaction Time and Temperature: Aim for the shortest reaction time that gives a sufficient signal. Many protocols recommend incubating for 30 minutes to 2 hours at room temperature or 37°C.[6][11] It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific system.
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Problem: Low or no fluorescent signal after the CuAAC reaction.
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Possible Cause 1: Inefficient CuAAC reaction.
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Explanation: The click reaction may not be proceeding efficiently due to suboptimal reagent concentrations or degradation of reagents.
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Solution:
-
Freshly Prepare Sodium Ascorbate (B8700270): Sodium ascorbate is used to reduce Cu(II) to the active Cu(I) catalyst. It is prone to oxidation, so always use a freshly prepared solution.[11]
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Check Reagent Concentrations: Ensure that the final concentrations of your azide-labeled RNA, alkyne probe, copper sulfate, ligand, and sodium ascorbate are optimal. Refer to the table below and published protocols for recommended concentration ranges.[6]
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Possible Cause 2: Low incorporation of this compound.
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Explanation: The initial metabolic labeling of RNA with this compound may be inefficient.
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Solution:
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Optimize Labeling Conditions: Adjust the concentration of this compound and the labeling time in your cell culture or in vitro transcription experiment.
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Verify Incorporation: Before proceeding with the CuAAC reaction, it is advisable to have a method to confirm the successful incorporation of the azide-modified uridine.
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Possible Cause 3: Issues with the fluorescent alkyne probe.
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Explanation: The fluorescent probe may be degraded or used at a suboptimal concentration.
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Solution:
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Proper Storage and Handling: Store the fluorescent alkyne probe according to the manufacturer's instructions, typically protected from light.
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Optimize Probe Concentration: Use a sufficient concentration of the alkyne probe to ensure efficient labeling.
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Frequently Asked Questions (FAQs)
Q1: What is the primary cause of RNA degradation during CuAAC?
A1: The main culprit is the copper catalyst. Both Cu(I) and Cu(II) ions can generate reactive oxygen species (ROS) that attack the RNA backbone, leading to strand cleavage.[1][2] This is why optimizing copper concentration and using protective ligands are crucial.
Q2: What are THPTA and BTTAA, and why are they important?
A2: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are water-soluble ligands that chelate and stabilize the Cu(I) catalyst.[3][4] Their use is highly recommended as they not only accelerate the CuAAC reaction but also protect the RNA from copper-induced degradation.[4][5] BTTAA is sometimes reported to promote higher reaction efficiency under certain conditions.[4]
Q3: Can I perform the CuAAC reaction without a ligand?
A3: Yes, some protocols describe "ligandless" CuAAC for nucleic acids by using a co-solvent like acetonitrile.[1][9] Acetonitrile can stabilize the Cu(I) ion, thereby reducing RNA degradation. However, the use of a ligand is generally considered a more robust method for protecting RNA.
Q4: What are the recommended concentrations for the CuAAC reaction components to minimize RNA degradation?
A4: Optimal concentrations can vary depending on the specific RNA and reagents used. However, a good starting point is provided in the table below. It is always recommended to perform a titration of the copper sulfate concentration to find the lowest effective concentration for your experiment.
Q5: How can I assess the integrity of my RNA after the CuAAC reaction?
A5: The most common method is to run an aliquot of your RNA sample on a denaturing agarose (B213101) gel stained with a fluorescent dye like ethidium (B1194527) bromide. Intact total RNA will show sharp 28S and 18S ribosomal RNA bands, with the 28S band being approximately twice as intense as the 18S band. Degraded RNA will appear as a smear towards the bottom of the gel.[12] For more quantitative analysis, microfluidic capillary electrophoresis systems can be used.
Q6: Are there any alternatives to CuAAC for labeling azide-modified RNA that are less harsh?
A6: Yes, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click chemistry method.[13] It utilizes a strained cyclooctyne, such as DBCO, which reacts with the azide (B81097) without the need for a copper catalyst. SPAAC is generally considered milder and more biocompatible, but the reaction kinetics are typically slower than CuAAC.[13]
Data Presentation
Table 1: Recommended Starting Concentrations for CuAAC on RNA
| Component | Recommended Concentration Range | Key Considerations |
| Azide-labeled RNA | 50 nM - 10 µM | Higher concentrations may require increased reagent concentrations.[6] |
| Copper (II) Sulfate (CuSO₄) | 50 µM - 2 mM | Start with a low concentration and titrate up if necessary.[4][6] |
| Copper Ligand (THPTA or BTTAA) | 250 µM - 10 mM | A 5-fold molar excess over CuSO₄ is a common starting point.[6][7] |
| Sodium Ascorbate | 1 mM - 100 mM | Always use a freshly prepared solution.[6][11] |
| Alkyne Probe | 1 µM - 500 µM | The optimal concentration depends on the specific probe and RNA concentration.[6] |
Experimental Protocols
Protocol: CuAAC Labeling of this compound Modified RNA with Minimized Degradation
This protocol provides a general framework for the CuAAC reaction on purified RNA. All steps should be performed using RNase-free techniques.
Materials:
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This compound labeled RNA in RNase-free water or buffer
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Fluorescent alkyne probe (e.g., DBCO-fluorophore, alkyne-fluorophore)
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Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in RNase-free water)
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Copper Ligand (e.g., THPTA) stock solution (e.g., 50 mM in RNase-free water)
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Sodium Ascorbate stock solution (e.g., 100 mM in RNase-free water, prepare fresh )
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RNase-free phosphate (B84403) buffer (e.g., 50 mM, pH 7)
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RNase-free microcentrifuge tubes
Procedure:
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Reaction Setup: In an RNase-free microcentrifuge tube on ice, combine the following components in the specified order. The volumes below are for a final reaction volume of 50 µL. Adjust volumes as needed for your desired final concentrations.
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RNase-free water to bring the final volume to 50 µL
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5 µL of 10x RNase-free phosphate buffer (final concentration 1x)
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Azide-labeled RNA (to a final concentration of 1-10 µM)
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Fluorescent alkyne probe (to a final concentration of 10-100 µM)
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2.5 µL of 50 mM THPTA (final concentration 2.5 mM)
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2.5 µL of 20 mM CuSO₄ (final concentration 1 mM)
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Initiate the Reaction: Add 5 µL of freshly prepared 100 mM Sodium Ascorbate (final concentration 10 mM) to the reaction tube. Mix gently by pipetting.
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Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
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Stop the Reaction (Optional but Recommended): The reaction can be stopped by adding EDTA to a final concentration of 10 mM to chelate the copper ions.
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Purification: Purify the labeled RNA to remove unreacted components. This can be done using ethanol (B145695) precipitation or an appropriate RNA cleanup kit.
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Analysis: Analyze the integrity of the labeled RNA using denaturing agarose gel electrophoresis. Visualize the fluorescently labeled RNA using an appropriate imaging system.
Visualizations
Caption: Experimental workflow for minimizing RNA degradation during CuAAC.
Caption: Signaling pathway of copper-induced RNA degradation and its prevention.
References
- 1. Click chemistry for rapid labeling and ligation of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 5. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. meCLICK-Seq, a Substrate-Hijacking and RNA Degradation Strategy for the Study of RNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. neb.com [neb.com]
- 11. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods to Check RNA Integrity | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Native purification and labeling of RNA for single molecule fluorescence studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Azidomethyl-uridine CuAAC Catalyst and Ligand Optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 5-Azidomethyl-uridine.
Troubleshooting Guide
This guide addresses common issues encountered during the CuAAC reaction with this compound, presented in a question-and-answer format.
Question: Why is my reaction yield low or why is there no product formation?
Answer:
Low or no product formation in a CuAAC reaction can stem from several factors related to the catalyst, reactants, and reaction conditions. Here are the primary causes and their solutions:
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Inactive Catalyst (Oxidation of Cu(I) to Cu(II)): The active catalyst in the CuAAC reaction is Cu(I).[1][2][3] Exposure to oxygen can rapidly oxidize Cu(I) to the inactive Cu(II) state.[1][4]
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Solution:
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Degas all solvents and reagent solutions by bubbling with an inert gas like argon or nitrogen before use.[4][5]
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Maintain an inert atmosphere over the reaction mixture throughout the experiment.[4]
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When using a Cu(II) salt (e.g., CuSO₄), ensure a fresh solution of a reducing agent, such as sodium ascorbate (B8700270), is used to generate Cu(I) in situ.[1][4][6]
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Insufficient Catalyst or Ligand: The concentration of both the copper catalyst and the stabilizing ligand is critical for reaction efficiency.
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Solution:
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A good starting point for catalyst concentration is 1-5 mol% of a copper(I) source.[5] For bioconjugation, copper concentrations are typically between 50 and 250 µM.[3][7]
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Increase the concentration of the copper catalyst and the ligand.[4] A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules.[7]
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Poor Solubility of Reactants: If this compound or the alkyne partner has poor solubility in the chosen solvent system, the reaction rate will be significantly reduced.
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Solution:
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Try a different solvent or a co-solvent system.[4] Common solvents for CuAAC with nucleosides include DMSO, t-BuOH, water, and mixtures thereof (e.g., DMSO/t-BuOH 3:1 v/v).[8] Acetonitrile (B52724) can also be used as a co-solvent.[9]
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Presence of Inhibiting Impurities: Certain functional groups or impurities can chelate the copper catalyst and inhibit the reaction.
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Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to incomplete conversion.
Question: My reaction is very slow. How can I increase the reaction rate?
Answer:
A slow reaction rate is a common issue that can often be resolved by optimizing the reaction conditions.
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Suboptimal Temperature: While many CuAAC reactions proceed at room temperature, some may require gentle heating.[10]
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Low Reactant Concentration: Reaction kinetics are dependent on the concentration of the reactants.
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Solution:
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If possible, increase the concentration of both the this compound and the alkyne.[4]
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Inefficient Catalyst/Ligand System: The choice of ligand can dramatically influence the reaction rate.
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Solution:
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Employ a Cu(I)-stabilizing ligand to accelerate the reaction.[4] Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are highly effective.[1][4]
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Optimize the copper-to-ligand ratio. While a 1:1 ratio can be effective, an excess of the ligand is often beneficial.[12]
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-
Question: I am observing side products, such as alkyne homocoupling. How can I prevent this?
Answer:
The formation of side products, particularly the Glaser coupling of terminal alkynes, is a known issue in CuAAC reactions.
-
Excess of Cu(I) or Presence of Oxygen: Alkyne homocoupling is often promoted by the presence of oxygen and an excess of the copper catalyst.
-
Solution:
-
Maintain a sufficient concentration of the reducing agent (e.g., sodium ascorbate) to ensure the copper remains in the Cu(I) state.[5]
-
Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere.[5]
-
The use of a stabilizing ligand also helps to minimize this side reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: Which copper source is best for the CuAAC reaction with this compound?
A1: While direct Cu(I) sources like CuBr or CuI can be used, it is often more convenient and reliable to generate Cu(I) in situ.[1][4] This is typically achieved by using a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in combination with a reducing agent like sodium ascorbate.[1][4] This method provides a continuous supply of the active Cu(I) catalyst throughout the reaction.[4]
Q2: Why is a ligand necessary for my click reaction?
A2: While the reaction can proceed without a ligand, using a chelating ligand is highly recommended for several reasons:
-
Reaction Acceleration: Ligands can significantly increase the rate of the CuAAC reaction.[4][12]
-
Catalyst Stabilization: Ligands protect the Cu(I) catalyst from oxidation to the inactive Cu(II) state and prevent disproportionation.[1][4]
-
Protection of Biomolecules: In the context of working with a nucleoside analog like this compound, ligands can sequester copper ions, reducing potential damage to the molecule from reactive oxygen species (ROS) that can be generated.[4][13][14]
Q3: What are the most common and effective ligands for this reaction?
A3: Tris(triazolylmethyl)amine-based ligands are very effective.
-
TBTA (Tris(benzyltriazolylmethyl)amine): Highly effective but has limited solubility in aqueous solutions. It is suitable for reactions in organic solvents or co-solvent systems like DMSO/t-BuOH.[1][8]
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble analog of TBTA, making it ideal for bioconjugation reactions in aqueous buffers.[1]
Q4: What are the recommended solvent systems for the CuAAC of this compound?
A4: The choice of solvent depends on the solubility of both the this compound and the alkyne partner. A variety of polar solvents can be used:
-
Aqueous buffers: Suitable when using a water-soluble ligand like THPTA.[1] The reaction is tolerant to a wide pH range (typically 4-12).[10]
-
Co-solvent systems: Mixtures of water with organic solvents like DMSO, t-BuOH, DMF, or acetonitrile are commonly used to ensure all reactants are fully dissolved.[8][9][12]
Q5: How can I monitor the progress of my reaction?
A5: The reaction progress can be monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC)
-
High-Performance Liquid Chromatography (HPLC)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for this compound CuAAC
| Reagent | Recommended Concentration | Notes |
| This compound | 1 equivalent | --- |
| Alkyne | 1.1 - 5 equivalents | A slight excess is often beneficial.[8] |
| Copper Source (e.g., CuSO₄) | 0.1 - 5 mol% (or 50 - 250 µM) | Higher concentrations may be needed for challenging substrates.[5][7] |
| Reducing Agent (e.g., Sodium Ascorbate) | 2 - 5 equivalents (relative to copper) | Use a freshly prepared solution.[1][7] |
| Ligand (e.g., THPTA, TBTA) | 1 - 5 equivalents (relative to copper) | A 5:1 ligand-to-copper ratio is recommended for bioconjugation.[7] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound using CuSO₄/Sodium Ascorbate and THPTA in an Aqueous System
-
Prepare Stock Solutions:
-
Reaction Setup:
-
In a reaction vial, add the this compound solution.
-
Add the alkyne solution (typically 1.1 to 5 equivalents).
-
In a separate tube, premix the CuSO₄ and THPTA solutions (e.g., in a 1:2 to 1:5 molar ratio) and let it sit for a few minutes.[1]
-
Add the copper/ligand mixture to the reaction vial.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Conditions:
-
Stir or shake the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS).
-
Reaction times can range from 15 minutes to several hours.[1]
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified using standard techniques such as HPLC or column chromatography.
-
Protocol 2: CuAAC with this compound using CuBr and TBTA in a DMSO/t-BuOH System
-
Prepare 'Click Solution' (Freshly Prepared):
-
Reaction Setup:
-
Dissolve this compound and the alkyne partner (5 equivalents) in DMSO or a 3:1 (v/v) DMSO/t-BuOH mixture.[8]
-
Add the freshly prepared 'click solution' to the mixture of azide (B81097) and alkyne.
-
-
Reaction Conditions:
-
Thoroughly mix and shake the reaction at 25°C for approximately 3 hours.[8]
-
-
Work-up and Purification:
-
The product can be purified by precipitation (e.g., with cold ethanol (B145695) if working with oligonucleotides) or by chromatographic methods.[8]
-
Visualizations
Caption: A troubleshooting workflow for low-yield this compound CuAAC reactions.
Caption: Simplified diagram of the CuAAC catalytic cycle for this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Click Chemistry Design and Protocols [genelink.com]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. tdl-ir.tdl.org [tdl-ir.tdl.org]
Validation & Comparative
A Head-to-Head Comparison of 5-Azidomethyl-uridine and 5-Ethynyluridine for Nascent RNA Labeling
A detailed guide for researchers, scientists, and drug development professionals on the efficiency, methodology, and potential pitfalls of two key uridine (B1682114) analogs for tracking newly synthesized RNA.
In the dynamic field of transcriptomics, the ability to meticulously track newly synthesized RNA is paramount to unraveling the complexities of gene expression. Metabolic labeling using uridine analogs has emerged as a powerful technique for this purpose. Among the available tools, 5-Azidomethyl-uridine (5-AmU) and 5-Ethynyluridine (5-EU) are two prominent analogs that enable the bioorthogonal labeling and subsequent visualization or capture of nascent RNA. This guide provides an in-depth, objective comparison of their performance, supported by available experimental data, to assist researchers in selecting the optimal tool for their specific experimental needs.
A fundamental distinction between these two analogs lies in their metabolic incorporation. While 5-EU is readily taken up and incorporated into newly transcribed RNA by endogenous cellular machinery, 5-AmU is a poor substrate for the key enzyme in the pyrimidine (B1678525) salvage pathway, Uridine-Cytidine Kinase 2 (UCK2). Consequently, efficient labeling with 5-AmU necessitates a metabolic engineering approach, typically involving the overexpression of a mutant, engineered UCK2 with a higher affinity for 5-AmU. This critical difference has significant implications for experimental design and the interpretation of results.
Quantitative Performance Comparison
Direct quantitative comparisons of labeling efficiency between 5-AmU (with engineered UCK2) and 5-EU are not extensively available in the current literature. However, based on existing studies of each analog, we can construct a comparative overview of their key characteristics.
| Feature | This compound (5-AmU) | 5-Ethynyluridine (5-EU) |
| Incorporation Mechanism | Requires co-expression of engineered Uridine-Cytidine Kinase 2 (UCK2) for efficient phosphorylation and subsequent incorporation into RNA. | Readily phosphorylated by endogenous UCK2 and incorporated into nascent RNA. |
| Labeling Efficiency | Can be robust with engineered UCK2, but quantitative data for direct comparison is limited. | High and widely documented labeling efficiency in a variety of cell types and organisms. |
| Experimental Complexity | Higher, requires genetic modification of cells (e.g., transfection with a plasmid encoding mutant UCK2). | Lower, can be directly added to cell culture medium. |
| Bioorthogonal Reaction | Azide group reacts with alkyne-bearing probes via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). | Alkyne group reacts with azide-bearing probes via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). |
| Reported Cytotoxicity | Can induce cell detachment and cytotoxicity, particularly when used with engineered UCK2. | Generally considered to have low cytotoxicity at recommended concentrations, but can perturb nuclear RNA metabolism and induce neurodegeneration in some contexts. |
| Potential Off-Target Effects | Limited data available. | May impede RNA splicing efficiency and can be incorporated into DNA in some organisms. |
Experimental Methodologies
Detailed protocols are crucial for the successful application of these labeling reagents. Below are representative experimental workflows for both 5-AmU and 5-EU.
Experimental Workflow for RNA Labeling
Caption: Comparative experimental workflows for RNA labeling.
Protocol 1: RNA Labeling with this compound (5-AmU) and Engineered UCK2
This protocol requires the initial step of introducing an engineered Uridine-Cytidine Kinase 2 (UCK2) into the cells to facilitate the phosphorylation and incorporation of 5-AmU.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Plasmid DNA encoding a mutant UCK2 (e.g., Y65G) with high affinity for 5-AmU
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (5-AmU) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA isolation (e.g., TRIzol)
-
Alkyne-functionalized probe (e.g., alkyne-biotin or alkyne-fluorophore)
-
Click chemistry reaction components (Copper(II) sulfate, reducing agent, and ligand)
Procedure:
-
Cell Seeding and Transfection:
-
One day before transfection, seed cells in a culture plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfect the cells with the engineered UCK2 plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow for expression of the engineered enzyme, typically 24-48 hours post-transfection.
-
-
Metabolic Labeling:
-
Prepare the labeling medium by diluting the 5-AmU stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 100-500 µM).
-
Aspirate the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours) at 37°C in a CO₂ incubator.
-
-
Cell Harvest and RNA Isolation:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells and isolate total RNA using a standard protocol (e.g., TRIzol reagent followed by isopropanol (B130326) precipitation).
-
-
Bioorthogonal Ligation (Click Chemistry):
-
In a nuclease-free tube, combine the isolated RNA, the alkyne-probe, copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Purify the labeled RNA from the reaction components using an RNA cleanup kit or ethanol (B145695) precipitation.
-
-
Downstream Analysis:
-
The labeled RNA is now ready for downstream applications such as enrichment on streptavidin beads (if using an alkyne-biotin probe) followed by sequencing, or direct visualization via fluorescence microscopy (if using an alkyne-fluorophore).
-
Protocol 2: RNA Labeling with 5-Ethynyluridine (5-EU)
This protocol is more straightforward as it does not require prior genetic manipulation of the cells.
Materials:
-
Mammalian cells of interest (e.g., HEK293 cells)
-
Complete cell culture medium
-
5-Ethynyluridine (5-EU) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for cell fixation and permeabilization (e.g., paraformaldehyde, Triton X-100)
-
Azide-functionalized probe (e.g., azide-fluorophore)
-
Click chemistry reaction components (Copper(II) sulfate, reducing agent, and ligand)
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
Cell Seeding:
-
Seed cells on coverslips in a multi-well plate to allow for subsequent imaging.
-
-
Metabolic Labeling:
-
Prepare the labeling medium by diluting the 5-EU stock solution into pre-warmed complete cell culture medium to a final concentration of 0.1-1 mM.
-
Aspirate the existing medium and add the 5-EU containing medium.
-
Incubate for the desired pulse duration (e.g., 30 minutes to 2 hours) at 37°C in a CO₂ incubator.
-
-
Fixation and Permeabilization:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
-
Bioorthogonal Ligation (Click Chemistry):
-
Prepare the click reaction mixture containing the azide-fluorophore, copper(II) sulfate, and a reducing agent in a suitable buffer.
-
Incubate the fixed and permeabilized cells with the click reaction mixture for 30 minutes at room temperature in the dark.
-
-
Staining and Imaging:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips and image using a fluorescence microscope.
-
Signaling Pathways and Logical Relationships
The core of these RNA labeling techniques relies on the cellular pyrimidine salvage pathway, which can be either permissive to the uridine analog, as in the case of 5-EU, or require modification to accept the analog, as is necessary for 5-AmU.
Caption: Metabolic pathway for uridine analog incorporation.
Concluding Remarks
The choice between this compound and 5-Ethynyluridine for nascent RNA labeling hinges on the specific requirements of the experiment. 5-Ethynyluridine offers a convenient and widely validated method for robustly labeling newly synthesized RNA in a broad range of biological systems. Its primary drawback is the potential for off-target effects, which should be carefully considered and controlled for in experimental design.
Conversely, this compound, while requiring a more complex experimental setup involving genetic engineering, presents an opportunity for more targeted and potentially more controlled labeling experiments. The necessity of an engineered UCK2 can be leveraged for cell-type-specific labeling by expressing the enzyme only in the cells of interest. However, the potential for increased cytotoxicity associated with the 5-AmU/engineered UCK2 system warrants thorough investigation and optimization for each specific application.
As the field of transcriptomics continues to evolve, the development of novel and improved chemical tools for RNA labeling will undoubtedly provide researchers with even greater power to dissect the intricate regulation of gene expression. A thorough understanding of the strengths and limitations of existing methods, such as those detailed in this guide, is essential for the rigorous and insightful application of these powerful techniques.
A Comparative Analysis of CuAAC and SPAAC for 5-Azidomethyl-uridine Labeling
For researchers, scientists, and drug development professionals, the precise and efficient modification of nucleosides is paramount for a wide range of applications, from elucidating biological pathways to developing novel therapeutics. 5-Azidomethyl-uridine, a key azide-modified nucleoside, offers a versatile handle for bioconjugation through "click chemistry." The two most prominent click reactions, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), both provide effective means for labeling this compound. However, they differ significantly in their reaction mechanisms, kinetics, and biocompatibility. This guide presents a comparative analysis of CuAAC and SPAAC for the conjugation of this compound, supported by experimental data and detailed protocols to aid in the selection of the optimal ligation strategy.
Executive Summary
The choice between CuAAC and SPAAC for modifying this compound hinges on the specific experimental context. CuAAC is a rapid and high-yielding reaction, making it an excellent choice for in vitro applications where speed and efficiency are critical. In contrast, SPAAC is a copper-free reaction, rendering it highly biocompatible and ideal for applications in living cells and in vivo systems where the potential cytotoxicity of copper is a concern. This trade-off between reaction rate and biocompatibility is a key consideration in experimental design.
Data Presentation
The following tables summarize the key quantitative and qualitative differences between CuAAC and SPAAC for the labeling of this compound and its analogs.
Table 1: Quantitative Comparison of Reaction Parameters
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Second-Order Rate Constant (k₂) | ~1 - 100 M⁻¹s⁻¹ (Estimated for azidomethyl nucleosides) | ~0.11 M⁻¹s⁻¹ (for 8-azidoadenosine (B559645) with cyclooctyne)[1] |
| Typical Reaction Time | 30 minutes - 4 hours[2] | 15 minutes - several hours[3] |
| Typical Yields | >90%[4] | Often quantitative, but can be substrate-dependent[1] |
| Reactant Concentrations | Micromolar to millimolar | Micromolar to millimolar |
Table 2: Qualitative Comparison of Reaction Characteristics
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Biocompatibility | Limited in vivo due to copper cytotoxicity; ligands can mitigate toxicity.[5] | Excellent; widely used for live-cell and in vivo imaging.[6] |
| Reaction Conditions | Aqueous or organic solvents, broad pH range (4-12).[4] | Physiological conditions (aqueous buffers, neutral pH).[6] |
| Side Reactions | Potential for oxidative damage to biomolecules from copper-generated reactive oxygen species.[7] | Some strained alkynes may have off-target reactivity with thiols.[8] |
| Reagent Accessibility & Cost | Terminal alkynes and copper catalysts are generally inexpensive. | Strained cyclooctynes (e.g., DBCO, BCN) are typically more expensive.[8] |
| Regioselectivity | Highly regioselective, yielding the 1,4-disubstituted triazole. | Yields a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). |
Reaction Mechanisms and Experimental Workflows
The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC relies on a copper(I) catalyst to activate the terminal alkyne, whereas SPAAC utilizes the high ring strain of a cyclooctyne (B158145) to drive the reaction forward without a catalyst.
Caption: Chemical reactions of CuAAC and SPAAC with this compound.
The experimental workflows for CuAAC and SPAAC also differ, primarily in the preparation of the reaction mixture.
Caption: Experimental workflows for CuAAC and SPAAC reactions.
Experimental Protocols
The following are representative protocols for the labeling of this compound using CuAAC and SPAAC. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: CuAAC Labeling of this compound with a Fluorescent Alkyne
This protocol is suitable for in vitro labeling of purified this compound-modified DNA or RNA.
Materials:
-
This compound labeled nucleic acid
-
Terminal alkyne-fluorophore
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
DMSO
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 10 mM stock solution of the terminal alkyne-fluorophore in DMSO.
-
Dissolve the this compound labeled nucleic acid in the reaction buffer to the desired concentration.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
This compound labeled nucleic acid solution.
-
Terminal alkyne-fluorophore stock solution (to a final concentration of 2-10 equivalents relative to the azide).
-
THPTA stock solution (to a final concentration of 5 equivalents relative to CuSO₄).
-
CuSO₄ stock solution (to a final concentration of 0.1-1 mM).
-
-
Vortex the mixture gently.
-
-
Reaction Initiation and Incubation:
-
Add the freshly prepared sodium ascorbate stock solution to initiate the reaction (to a final concentration of 5-10 mM).
-
Vortex the mixture gently.
-
Incubate the reaction at room temperature for 30 minutes to 4 hours, protected from light.
-
-
Purification:
-
Purify the labeled nucleic acid using a suitable method, such as ethanol (B145695) precipitation, spin chromatography, or HPLC, to remove unreacted reagents.
-
Protocol 2: SPAAC Labeling of this compound in Live Cells
This protocol describes the metabolic incorporation of 5-Azidomethyl-2'-deoxyuridine (a close analog of this compound) into cellular DNA followed by fluorescent labeling via SPAAC.
Materials:
-
Mammalian cells in culture
-
5-Azidomethyl-2'-deoxyuridine (AmdU)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add AmdU to the cell culture medium to a final concentration of 10-50 µM.
-
Incubate the cells for the desired period (e.g., 2-24 hours) to allow for incorporation of AmdU into newly synthesized DNA.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
SPAAC Reaction:
-
Prepare a solution of the DBCO-conjugated fluorophore in PBS at the desired concentration (e.g., 10-50 µM).
-
Add the DBCO-fluorophore solution to the fixed and permeabilized cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Wash the cells three times with PBS to remove unreacted DBCO-fluorophore.
-
Counterstain the nuclei with DAPI according to the manufacturer's protocol.
-
Wash the cells twice with PBS.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Conclusion
Both CuAAC and SPAAC are powerful and versatile tools for the modification of this compound. The choice between the two is dictated by the specific requirements of the experiment. For in vitro applications demanding high speed and efficiency, CuAAC is often the preferred method. For studies involving living cells or whole organisms, the superior biocompatibility of SPAAC makes it the indispensable choice. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the optimal click chemistry strategy to advance their scientific goals.
References
- 1. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validating 5-Azidomethyl-uridine Incorporation: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of transcriptomics, the accurate labeling and subsequent detection of nascent RNA are paramount. 5-Azidomethyl-uridine (5-AmU) has emerged as a valuable tool for metabolic labeling of newly synthesized RNA. Its azido (B1232118) group allows for bioorthogonal ligation to reporter molecules via "click" chemistry, enabling downstream analysis. However, rigorous validation of its incorporation is crucial for reliable data interpretation. This guide provides a comprehensive overview of validating 5-AmU incorporation using mass spectrometry, comparing its performance with alternative labeling methods and providing detailed experimental protocols.
Performance Comparison of Nascent RNA Labeling Strategies
The choice of labeling reagent is critical and depends on the specific experimental goals. Below is a comparison of 5-AmU with other commonly used uridine (B1682114) analogs for nascent RNA labeling.
| Feature | This compound (5-AmU) | 5-Ethynyluridine (5-EU) | 5-Bromouridine (5-BrU) |
| Principle | Metabolic incorporation into RNA. The azide (B81097) group is detected via "click" chemistry with an alkyne-containing reporter. | Metabolic incorporation into RNA. The terminal alkyne group is detected via "click" chemistry with an azide-containing reporter.[1] | Metabolic incorporation into RNA. Detected via immunoprecipitation with a BrdU-specific antibody.[2][3] |
| Detection Method | Mass Spectrometry, Fluorescence Imaging, Next-Generation Sequencing. | Mass Spectrometry, Fluorescence Imaging, Next-Generation Sequencing.[2] | Next-Generation Sequencing (Bru-Seq), Immunofluorescence.[4][5] |
| Advantages | Bioorthogonal reaction with high specificity and efficiency. The azido group is small and minimally perturbing. Enables versatile reporter attachment. | Widely used and well-established method.[1][6] Efficiently incorporated into various RNA types.[6] | No requirement for copper catalysis, which can be toxic to cells. Well-established protocols for immunoprecipitation.[2] |
| Limitations | May require the expression of a mutated uridine-cytidine kinase (UCK2) for efficient incorporation in some cell types.[2] Copper catalyst in CuAAC can be toxic and may cause RNA degradation.[2] | Copper-catalyzed click chemistry (CuAAC) can lead to RNA degradation and cellular toxicity.[2] | Antibody-based detection can have lower specificity and potential for cross-reactivity. Less versatile for attaching different types of reporter molecules. |
Experimental Workflow for 5-AmU Validation by Mass Spectrometry
The validation of 5-AmU incorporation into nascent RNA via mass spectrometry involves a multi-step process, from metabolic labeling to data analysis. This workflow ensures that the observed signal is a direct result of the specific incorporation of the modified nucleoside.
Detailed Experimental Protocol
This protocol outlines the key steps for validating 5-AmU incorporation in a mammalian cell line.
Metabolic Labeling of Nascent RNA with 5-AmU
-
Cell Culture: Culture mammalian cells to a confluency of 70-80% in standard growth medium.
-
Labeling: Replace the growth medium with fresh medium containing 100-200 µM this compound. The optimal concentration and labeling time should be determined empirically for each cell type and experimental condition. A typical incubation time is 2-4 hours.
Total RNA Extraction
-
Harvest Cells: After labeling, wash the cells twice with ice-cold PBS and harvest them using a cell scraper or by trypsinization.
-
RNA Isolation: Extract total RNA using a commercial kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions. Ensure all steps are performed in an RNase-free environment.
-
RNA Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using a bioanalyzer or by gel electrophoresis.[7]
Bioorthogonal Ligation via Click Chemistry
The azide-modified RNA can be conjugated to a reporter molecule using Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6]
-
Prepare Reaction Mixture: In an RNase-free tube, combine the following:
-
10-50 µg of 5-AmU labeled total RNA
-
Alkyne-biotin (for enrichment) or an alkyne-fluorophore (for imaging)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
A copper ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
A reducing agent like sodium ascorbate
-
RNase-free water to the final volume.
-
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.
-
Purification: Purify the labeled RNA using an RNA cleanup kit to remove unreacted components.
Enrichment and Digestion of Labeled RNA
-
Enrichment (if using biotin): If a biotin (B1667282) reporter was used, enrich the labeled RNA using streptavidin-coated magnetic beads.
-
RNA Digestion: Digest the total or enriched RNA into smaller fragments using an RNase, such as RNase T1, which cleaves after guanosine (B1672433) residues.[8] This generates a pool of oligonucleotides suitable for mass spectrometry analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Separate the digested RNA fragments using liquid chromatography (LC), typically with a reverse-phase column.
-
Mass Spectrometry: Analyze the eluting fragments using a high-resolution mass spectrometer.[9] Acquire MS1 spectra to determine the mass-to-charge ratio of the intact oligonucleotides and MS2 spectra (fragmentation) to determine their sequence.
Quantitative Data Presentation and Interpretation
Mass spectrometry validates the incorporation of 5-AmU by detecting a characteristic mass shift in the RNA fragments. The mass of the 5-AmU modification and any attached reporter molecule will increase the mass of the oligonucleotide.
| Modification | Mass Shift (Da) | Expected Observation in MS1 Spectrum |
| This compound (5-AmU) vs. Uridine | +55.03 | A peak corresponding to the mass of an oligonucleotide containing Uridine plus 55.03 Da for each incorporated 5-AmU. |
| 5-AmU + Biotin-Alkyne (after CuAAC) vs. Uridine | + variable | The mass shift will depend on the specific biotin-alkyne reagent used. This confirms both incorporation and successful click reaction. |
By searching the MS data for these specific mass shifts, it is possible to confirm the presence of 5-AmU in the nascent RNA. Fragmentation analysis (MS2) can further pinpoint the exact location of the modification within the oligonucleotide sequence.[10]
Conclusion
Mass spectrometry provides a robust and direct method for the validation of this compound incorporation into newly synthesized RNA. The high sensitivity and mass accuracy of modern mass spectrometers allow for the unambiguous identification of 5-AmU-containing RNA fragments. This guide provides a framework for researchers to design and execute experiments to confidently validate their RNA labeling, ensuring the reliability of their downstream applications in transcriptomics and drug discovery. The combination of metabolic labeling with 5-AmU and mass spectrometric validation offers a powerful tool to investigate the dynamics of RNA synthesis and processing.
References
- 1. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 2. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genome-wide Mapping of 5'-monophosphorylated Ends of Mammalian Nascent RNA Transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA. | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Genome-wide Mapping of 5′-monophosphorylated Ends of Mammalian Nascent RNA Transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mass spectrometry-based method for direct determination of pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MASS SPECTROMETRY OF THE FIFTH NUCLEOSIDE: A REVIEW OF THE IDENTIFICATION OF PSEUDOURIDINE IN NUCLEIC ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Azidomethyl-uridine (5-AMU) Labeling for Nascent RNA
In the landscape of transcriptomics and molecular biology, the ability to specifically label and visualize newly synthesized RNA is paramount for understanding the dynamics of gene expression. Metabolic labeling using nucleoside analogs has become a cornerstone technique for these investigations. This guide provides a comprehensive comparison of 5-Azidomethyl-uridine (5-AMU) with other common RNA labeling reagents, focusing on their specificity, cross-reactivity, and overall performance, supported by experimental workflows.
Introduction to this compound (5-AMU)
This compound (5-AMU) is a modified nucleoside used for metabolic labeling of nascent RNA. The key feature of 5-AMU is the presence of an azide (B81097) (-N3) group. This bioorthogonal functional group is chemically inert within the cellular environment but can be specifically and efficiently tagged with a corresponding alkyne- or cyclooctyne-containing probe (e.g., a fluorophore) via "click chemistry".[1] This allows for the visualization and isolation of RNA that was actively transcribed during the labeling period.
A critical aspect of 5-AMU is its incorporation into RNA. Unlike some other nucleoside analogs, 5-AMU is not readily phosphorylated by endogenous cellular kinases.[2] Therefore, efficient labeling with 5-AMU in living cells often requires either the transfection of its triphosphate form (5-AMUTP) or the co-expression of an engineered uridine-cytidine kinase 2 (UCK2) with an expanded active site that can phosphorylate 5-AMU.[2][3]
Comparison with Alternative RNA Labeling Methods
The choice of an RNA labeling reagent depends on the specific experimental goals, cell type, and desired downstream application. Here, we compare 5-AMU to two of the most widely used alternatives: 5-Ethynyl-uridine (5-EU) and 4-thiouridine (B1664626) (4sU).
| Feature | This compound (5-AMU) | 5-Ethynyl-uridine (5-EU) | 4-thiouridine (4sU) |
| Functional Group | Azide (-N3) | Alkyne (-C≡CH) | Thiol (-SH) |
| Detection Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Thiol-specific biotinylation followed by streptavidin-based detection or purification. |
| Incorporation | Requires transfection of 5-AMUTP or co-expression of engineered UCK2.[2][3] | Incorporated by endogenous salvage pathways.[3][4] | Incorporated by endogenous salvage pathways. |
| Specificity | High, due to bioorthogonal nature of the azide group. | High, but potential for off-target labeling of DNA in some organisms.[4] | Generally high for RNA, but high concentrations can affect RNA processing.[5] |
| Signal-to-Noise Ratio | Generally high due to the specificity of click chemistry. | High signal-to-noise ratio due to the specificity of the click reaction.[4] | Can be lower than click chemistry-based methods. |
| Cell Viability | Cytotoxicity data for 5-AMU in labeling contexts is not widely available. Related compounds like 5-azacytidine (B1684299) can be cytotoxic.[6][7] | Generally considered non-toxic at recommended concentrations, though some studies report perturbations in nuclear RNA metabolism.[5] The copper catalyst used in CuAAC can be toxic.[4] | Low toxicity at optimal concentrations, but higher concentrations can induce a nucleolar stress response.[5] |
| Advantages | Enables copper-free click chemistry (SPAAC) for live-cell imaging. | Well-established method with readily available reagents. High signal amplification.[4] | Allows for reversible biotinylation and purification of nascent RNA for sequencing (e.g., SLAM-seq). |
| Disadvantages | Requires cellular engineering or transfection for efficient labeling.[2][3] | Copper catalyst in CuAAC can be toxic and may cause RNA degradation.[4] | Antibody penetration for detection can be an issue in dense tissues. Lower signal amplification compared to click chemistry.[4] |
Experimental Protocols and Workflows
Metabolic Labeling of Nascent RNA with 5-AMU
The following is a generalized protocol for labeling newly synthesized RNA in cultured mammalian cells using 5-AMU with an engineered UCK2 enzyme.
Materials:
-
Mammalian cells of interest
-
Expression vector for engineered UCK2
-
Transfection reagent
-
Complete cell culture medium
-
This compound (5-AMU)
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells on an appropriate culture vessel (e.g., coverslips in a multi-well plate) to achieve 50-70% confluency at the time of transfection.
-
Transfect cells with the engineered UCK2 expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow cells to express the enzyme for 24-48 hours.
-
-
Preparation of Labeling Medium:
-
Prepare a stock solution of 5-AMU in DMSO (e.g., 100 mM).
-
Dilute the 5-AMU stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 100-200 µM). The optimal concentration should be determined empirically.
-
-
Metabolic Labeling:
-
Aspirate the existing medium from the cells.
-
Add the prepared 5-AMU-containing labeling medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours) at 37°C in a humidified incubator with 5% CO2. The labeling time will depend on the experimental goals.
-
-
Cell Harvesting and Fixation (for imaging):
-
After the labeling period, aspirate the labeling medium.
-
Wash the cells twice with cold PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS. The cells are now ready for the click chemistry reaction.
-
Click Chemistry Reaction for Fluorescence Imaging
This protocol describes the detection of 5-AMU-labeled RNA using a copper-catalyzed click reaction (CuAAC) with an alkyne-fluorophore.
Materials:
-
Fixed and permeabilized cells with 5-AMU-labeled RNA
-
Alkyne-fluorophore (e.g., Alexa Fluor 488 Alkyne)
-
Copper (II) sulfate (B86663) (CuSO4) solution
-
Sodium ascorbate (B8700270) solution (freshly prepared)
-
Tris-buffered saline (TBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Prepare Click Reaction Cocktail:
-
Immediately before use, prepare the click reaction cocktail. For a 500 µL reaction, mix the following in order:
-
445 µL TBS
-
10 µL of 50 mM CuSO4
-
5 µL of 1 mM Alkyne-fluorophore
-
40 µL of 100 mM sodium ascorbate
-
-
Vortex briefly to mix.
-
-
Click Reaction:
-
Remove the PBS from the fixed and permeabilized cells.
-
Add the click reaction cocktail to the cells, ensuring the cells are completely covered.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Aspirate the click reaction cocktail.
-
Wash the cells three times with TBS.
-
Incubate the cells with a nuclear counterstain solution (e.g., DAPI in PBS) for 5-10 minutes.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Visualizing the Workflow
Conclusion
This compound offers a powerful and highly specific method for labeling nascent RNA, particularly advantageous for applications requiring copper-free click chemistry in live cells. Its primary drawback is the requirement for cellular engineering or transfection to ensure efficient incorporation. In contrast, 5-EU is a more straightforward alternative for many applications, though potential cytotoxicity from the copper catalyst in CuAAC reactions must be considered. 4sU remains the gold standard for studies involving the purification of nascent RNA for downstream sequencing. The optimal choice of labeling reagent will ultimately depend on the specific biological question, the experimental system, and the available resources. Further studies providing direct quantitative comparisons of these methods under standardized conditions will be invaluable to the research community.
References
- 1. researchgate.net [researchgate.net]
- 2. Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-azacytosine induces cytotoxicity via 5-methylcytosine depletion on chromatin-associated RNA in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Azidomethyl-uridine: A Superior Non-Radioactive Alternative to ³H-uridine for RNA Labeling
For researchers, scientists, and drug development professionals engaged in the study of RNA synthesis and dynamics, the choice of labeling methodology is critical. This guide provides a comprehensive comparison of the traditional radioactive isotope, ³H-uridine, with the modern non-radioactive alternative, 5-Azidomethyl-uridine (AMU), highlighting the advantages of the latter in terms of safety, efficiency, and experimental flexibility.
The advent of bioorthogonal chemistry has revolutionized the study of biomolecules in their native environments. This compound, a uridine (B1682114) analog bearing an azide (B81097) group, stands out as a powerful tool for labeling newly synthesized RNA. Unlike its radioactive counterpart, ³H-uridine, AMU allows for the detection and visualization of RNA through a highly specific and efficient chemical reaction known as "click chemistry."[1][2] This approach circumvents the significant safety and disposal issues associated with radioactivity, while offering enhanced sensitivity and a broader range of downstream applications.
Performance Comparison: this compound vs. ³H-uridine
The decision to adopt a new labeling technique hinges on a clear understanding of its performance relative to established methods. The following tables summarize the key quantitative and qualitative differences between this compound and ³H-uridine.
| Parameter | This compound (AMU) | ³H-uridine |
| Detection Method | Click Chemistry (e.g., CuAAC, SPAAC) with fluorescent probes | Autoradiography, Scintillation Counting |
| Signal Detection | Fluorescence microscopy, Flow cytometry, High-content screening | Exposure to X-ray film, Phosphor imaging, Liquid scintillation |
| Sensitivity | High | High, but requires longer exposure times |
| Resolution | High spatial resolution with microscopy | Lower resolution due to isotope scatter |
| Multiplexing | Readily compatible with multiplexing (e.g., co-staining with antibodies) | Difficult to combine with other labeling methods |
| Safety | Non-radioactive, minimal safety concerns | Radioactive, requires specialized handling and disposal |
| Experimental Time | Rapid detection (minutes to hours) | Lengthy exposure times (days to weeks) |
| Cost | Higher initial reagent cost, but lower disposal and safety overhead | Lower reagent cost, but significant costs for radioactive licensing, monitoring, and disposal |
Table 1: Quantitative Comparison of RNA Labeling Techniques. This table provides a side-by-side comparison of the key performance indicators for this compound and ³H-uridine.
| Feature | This compound (AMU) | ³H-uridine |
| Incorporation Strategy | Requires transfection of this compound triphosphate (AMUTP) or co-expression of a specific kinase (e.g., mutant UCK2) as it is not incorporated via the salvage pathway.[3][4] | Incorporated into nascent RNA via the cellular salvage pathway.[5] |
| Bioorthogonality | The azide group is bioorthogonal and does not interfere with cellular processes. | The radioactive decay can potentially damage cellular components. |
| Versatility | The azide handle allows for conjugation to a wide variety of reporter molecules (fluorophores, biotin, etc.).[1] | Limited to detection of radioactivity. |
| Temporal Control | Pulse-chase experiments are easily performed with high temporal resolution. | Pulse-chase experiments are possible but more cumbersome. |
| Sample Processing | Mild chemical detection preserves cellular and tissue architecture. | Sample processing for autoradiography can be harsh. |
Table 2: Qualitative Comparison of RNA Labeling Methodologies. This table outlines the fundamental differences in the experimental approach and capabilities of this compound and ³H-uridine.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for labeling and detecting newly synthesized RNA using this compound triphosphate (AMUTP) and ³H-uridine.
Figure 1. Workflow for labeling RNA with this compound triphosphate (AMUTP).
Figure 2. Workflow for labeling RNA with ³H-uridine.
Detailed Experimental Protocols
Protocol 1: Labeling of Nascent RNA with this compound Triphosphate (AMUTP) and Click Chemistry Detection
This protocol describes the labeling of newly synthesized RNA in cultured cells by transfecting AMUTP, followed by fluorescent detection using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Cultured cells
-
Complete culture medium
-
This compound triphosphate (AMUTP)
-
Transfection reagent suitable for small molecules
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction cocktail components:
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Alkyne-functionalized fluorophore
-
Click reaction buffer (e.g., Tris buffer, pH 8.5)[2]
-
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Transfection with AMUTP: Prepare the AMUTP-transfection reagent complex according to the manufacturer's instructions. Replace the culture medium with fresh medium containing the transfection complex.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
Fixation and Permeabilization:
-
Remove the medium and wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use by adding the components in the recommended order (typically buffer, CuSO₄, alkyne-fluorophore, and finally sodium ascorbate).
-
Remove the PBS and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.[2]
-
-
Washing and Staining:
-
Remove the reaction cocktail and wash the cells three times with the wash buffer.
-
Incubate with a nuclear counterstain solution for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Protocol 2: Labeling of Nascent RNA with ³H-uridine and Autoradiography
This protocol outlines the traditional method of labeling newly synthesized RNA using ³H-uridine followed by detection via autoradiography.
Materials:
-
Cultured cells
-
Complete culture medium
-
³H-uridine (radioactive)
-
PBS
-
Cell scraper or trypsin
-
RNA extraction kit or fixative solution (e.g., 4% paraformaldehyde)
-
Microscope slides
-
Photographic emulsion
-
Developing and fixing solutions for autoradiography
-
Light microscope
Procedure:
-
Cell Culture: Plate cells on microscope slides or in culture dishes.
-
Radioactive Labeling:
-
Replace the culture medium with medium containing ³H-uridine at a suitable concentration (e.g., 1-10 µCi/mL).
-
Incubate for the desired pulse period (e.g., 30 minutes to several hours).
-
-
Sample Preparation:
-
Remove the radioactive medium and wash the cells thoroughly with cold PBS to remove unincorporated ³H-uridine.
-
Either fix the cells directly on the slides or harvest the cells for RNA extraction.
-
-
Autoradiography:
-
In a darkroom, coat the slides with a thin layer of photographic emulsion.
-
Allow the emulsion to dry completely.
-
Store the slides in a light-tight box at 4°C for the exposure period (this can range from several days to weeks, depending on the level of incorporation).
-
-
Development and Fixing:
-
Develop the slides using a suitable developer solution according to the manufacturer's instructions.
-
Fix the slides to remove unexposed silver grains.
-
Wash the slides with water.
-
-
Staining and Analysis:
-
Counterstain the cells with a suitable stain (e.g., hematoxylin (B73222) and eosin).
-
Analyze the slides under a light microscope. The presence of black silver grains over the cells indicates the location of newly synthesized RNA.[5][6]
-
Quantification can be performed by counting the number of silver grains per cell or per defined area.[5]
-
Conclusion
This compound, in conjunction with click chemistry, presents a robust and versatile platform for the study of nascent RNA. Its non-radioactive nature eliminates significant safety and regulatory burdens associated with ³H-uridine, while offering superior performance in terms of speed, resolution, and compatibility with other analytical techniques. For researchers seeking to advance their understanding of RNA biology, the adoption of this compound represents a significant step towards more efficient, informative, and safer experimentation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Cell-Specific RNA Metabolic Labeling Applications in Cell and Animal Models - ProQuest [proquest.com]
- 5. Radioautographic visualization of differences in the pattern of [3H]uridine and [3H]orotic acid incorporation into the RNA of migrating columnar cells in the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioautographic comparison of RNA synthesis patterns in the epithelial cells of mouse pyloric antrum following 3H-uridine and 3H-orotic acid injections - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Azido- versus Alkyne-Modified Nucleosides for Bioconjugation and Cellular Labeling
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise labeling and tracking of biomolecules in their native environments. At the heart of these methodologies are chemically modified building blocks, such as nucleosides, that can be metabolically incorporated into DNA and RNA. This guide provides a comprehensive comparison of two of the most widely used classes of modified nucleosides: azido- and alkyne-functionalized analogs. This objective analysis, supported by experimental data, will assist researchers in selecting the optimal tool for their specific applications, from basic research to drug development.
Performance Comparison: Azido- vs. Alkyne-Modified Nucleosides
The choice between an azido- or alkyne-modified nucleoside is dictated by a number of factors, including the desired bioorthogonal reaction, the stability of the analog, and its biological impact. The two primary bioorthogonal reactions employed are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]
| Property | Azido-Modified Nucleosides | Alkyne-Modified Nucleosides | Key Considerations |
| Primary Bioorthogonal Reaction | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azido-modified nucleosides offer greater flexibility as they can be used in both copper-catalyzed and copper-free click chemistry reactions.[2] |
| Chemical Stability | Can be unstable, particularly aryl azides. For example, 5-azido-2'-deoxyuridine (AdU) has a half-life of only 4 hours in water. Benzylic azides like 5-(azidomethyl)-2'-deoxyuridine (AmdU) are significantly more stable.[3] | Generally stable, although the terminal alkyne can be susceptible to hydration under acidic or basic conditions.[1] | The stability of the bioorthogonal handle is critical for efficient metabolic incorporation and subsequent labeling. |
| Cytotoxicity | Can exhibit cytotoxicity, though this is often compound-specific.[4] | Can be cytotoxic, particularly at higher concentrations. For example, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is known to induce a DNA damage response and apoptosis.[5][6][7] | The level of cytotoxicity can vary between cell lines and is dependent on the concentration and duration of exposure. |
| Metabolic Incorporation | Incorporation efficiency is variable and depends on the specific analog and cell type. Some azido-modified nucleosides can be promiscuously metabolized.[4] | Efficiently incorporated into the DNA of proliferating cells, making them excellent markers for DNA synthesis.[8][9] | The efficiency of metabolic incorporation directly impacts the signal-to-noise ratio in labeling experiments. |
| Click Chemistry Reactivity | The azide (B81097) partner in click chemistry. | The alkyne partner in click chemistry. | The choice of modification dictates the corresponding click chemistry partner (an alkyne- or azide-modified probe). |
Experimental Protocols
Protocol 1: Comparative Analysis of Metabolic Incorporation and Cytotoxicity
This protocol outlines a method to directly compare the efficiency of metabolic incorporation and the associated cytotoxicity of an azido-modified nucleoside (e.g., 5-azidomethyl-2'-deoxyuridine (B518367) - AmdU) and an alkyne-modified nucleoside (e.g., 5-ethynyl-2'-deoxyuridine - EdU).
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Azido-modified nucleoside (AmdU)
-
Alkyne-modified nucleoside (EdU)
-
Alkyne-fluorophore (for AmdU detection, e.g., DBCO-PEG4-5/6-TAMRA)
-
Azide-fluorophore (for EdU detection, e.g., Azide-PEG3-Alexa Fluor 488)
-
Click chemistry reaction buffer (e.g., for CuAAC: copper(II) sulfate, sodium ascorbate, and a copper ligand like THPTA)
-
Fixation and permeabilization buffers
-
Fluorescence microscope or flow cytometer
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, chamber slides for microscopy).
-
Nucleoside Incubation: Treat cells with varying concentrations of AmdU and EdU (e.g., 0.1, 1, 10, 50, 100 µM) for a defined period (e.g., 24 hours). Include untreated control wells.
-
Cytotoxicity Assessment: Following incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Metabolic Labeling and Fixation: For microscopy or flow cytometry, after nucleoside incubation, wash the cells with PBS and fix them with 4% paraformaldehyde. Permeabilize the cells with a suitable buffer (e.g., 0.5% Triton X-100 in PBS).
-
Click Chemistry Reaction:
-
For AmdU-treated cells, prepare a SPAAC reaction cocktail containing the alkyne-fluorophore in a compatible buffer.
-
For EdU-treated cells, prepare a CuAAC reaction cocktail containing the azide-fluorophore, copper(II) sulfate, sodium ascorbate, and a copper ligand.
-
-
Incubation and Washing: Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light. Wash the cells extensively with PBS.
-
Imaging and Analysis: Image the cells using a fluorescence microscope or analyze the fluorescence intensity by flow cytometry. Quantify the fluorescence signal to determine the relative incorporation of each modified nucleoside.
Protocol 2: Assessment of Modified Nucleoside Stability
This protocol provides a method to compare the chemical stability of an azido- and an alkyne-modified nucleoside in a physiologically relevant buffer.
Materials:
-
Azido-modified nucleoside (e.g., 5-azido-2'-deoxyuridine - AdU)
-
Alkyne-modified nucleoside (e.g., 5-ethynyl-2'-deoxyuridine - EdU)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Incubator at 37°C
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of AdU and EdU of known concentrations in a suitable solvent (e.g., DMSO).
-
Incubation: Dilute the stock solutions into PBS to a final concentration (e.g., 100 µM) in separate vials. Place the vials in an incubator at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
HPLC Analysis: Immediately analyze the aliquots by HPLC. Use a suitable column and mobile phase to separate the parent nucleoside from any degradation products.
-
Quantification: Quantify the peak area of the parent nucleoside at each time point.
-
Data Analysis: Plot the concentration of the parent nucleoside as a function of time and calculate the half-life of each modified nucleoside under these conditions.
Signaling Pathways and Biological Impact
The incorporation of modified nucleosides into the genome is not a benign process. The presence of these unnatural bases can be recognized by the cellular machinery, leading to the activation of DNA damage response (DDR) pathways.[5] This is particularly well-documented for the alkyne-modified nucleoside, EdU, which has been shown to induce DNA strand breaks and subsequent cell cycle arrest.[6][10]
The incorporation of both azido- and alkyne-modified nucleosides can lead to replication stress and the formation of DNA lesions, which are recognized by sensor proteins like ATM and ATR kinases.[11][12][13] This initiates a signaling cascade through effector kinases such as Chk1 and Chk2, culminating in cellular responses like cell cycle arrest to allow for DNA repair, or if the damage is too severe, apoptosis.[5] The extent to which azido- versus alkyne-modified nucleosides trigger this pathway can differ, with some studies suggesting that EdU is more potent at inducing a DNA damage response.[7]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for labeling and detecting azido- and alkyne-modified nucleosides in a cellular context.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An azide-modified nucleoside for metabolic labeling of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidine and 3'-azido-3'-deoxythymidine metabolism in human peripheral blood lymphocytes and monocyte-derived macrophages. A study of both anabolic and catabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EdU induces DNA damage response and cell death in mESC in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Ethynyl-2'-deoxycytidine and 5-ethynyl-2'-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of DNA damage response pathways as a consequence of anthracycline-DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Systems Approach to Mapping DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating 5-Azidomethyl-uridine for Nascent RNA Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate tools for tracking nascent RNA synthesis is critical for unraveling the complexities of gene expression. 5-Azidomethyl-uridine (5-AmU) has been explored as a potential candidate for metabolic labeling of RNA, offering the utility of bioorthogonal click chemistry for subsequent detection. However, its performance, particularly when compared to established alternatives, reveals significant limitations that must be carefully considered.
This guide provides a comprehensive evaluation of this compound's performance in different cell types, comparing it with commonly used alternatives such as 5-ethynyluridine (B57126) (EU), 4-thiouridine (B1664626) (4sU), and 5-bromouridine (B41414) (BrU). We present a summary of its metabolic incorporation, cytotoxicity, and the specialized requirements for its use, supported by available experimental data.
Performance Comparison of Nascent RNA Labeling Reagents
The efficacy of metabolic labeling agents is determined by several factors, including their incorporation efficiency into newly synthesized RNA, their impact on cellular health, and the versatility of their detection methods. The following table summarizes the performance of this compound in comparison to its main alternatives.
| Feature | This compound (5-AmU) | 5-Ethynyluridine (EU) | 4-Thiouridine (4sU) | 5-Bromouridine (BrU) |
| Incorporation Principle | Metabolic incorporation into nascent RNA. Requires co-expression of a mutant uridine-cytidine kinase 2 (UCK2) for efficient phosphorylation and incorporation. | Metabolic incorporation into nascent RNA via the endogenous pyrimidine (B1678525) salvage pathway. | Metabolic incorporation into nascent RNA, replacing uridine. | Metabolic incorporation into nascent RNA. |
| Detection Method | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with alkyne-functionalized reporters. | CuAAC or SPAAC with azide-functionalized reporters (e.g., fluorescent dyes, biotin). | Thiol-specific biotinylation followed by streptavidin-based detection or purification. Can also induce mutations for sequencing (TUC-seq). | Immunodetection using anti-BrdU/BrU antibodies. |
| Incorporation Efficiency | Poor in wild-type cells. Dependent on the expression level and activity of the mutant UCK2. Quantitative data on incorporation levels with the mutant enzyme is limited but is a significant hurdle. | Generally high and efficient in a wide range of cell types.[1] | Efficiently incorporated. | Generally efficient, but can be cell-type dependent.[2] |
| Cytotoxicity | High cytotoxicity observed at 1 mM in HEK293T cells expressing UCK2, leading to complete cell detachment.[3][4] Specific IC50 values across different cell lines are not widely available. | The copper catalyst used in CuAAC can be toxic to cells.[1] Generally considered to have low toxicity at working concentrations.[1] | Can be toxic at higher concentrations and with longer incubation times.[1] | Considered less toxic than 5-EU and 4sU, especially for long-term labeling.[2] |
| Key Advantages | Enables copper-free click chemistry (SPAAC) for live-cell imaging, avoiding copper-induced toxicity. | High labeling efficiency and well-established protocols. Versatile detection with a wide range of azide (B81097) reporters. | Enables purification of nascent RNA for downstream sequencing applications (e.g., SLAM-seq, TUC-seq). | Lower cytotoxicity compared to other analogs. Well-established antibody-based detection methods. |
| Key Disadvantages | Requires genetic engineering of cells to express a mutant UCK2.[5][6] High potential for cytotoxicity.[3][4] Poor incorporation in unmodified cells.[7] | Copper-catalyzed click reaction can be toxic and may cause RNA degradation.[1] | Biotinylation can be less efficient than click chemistry. | Antibody-based detection can require harsh denaturation steps, potentially damaging cellular structures. |
Experimental Insights and Methodologies
The primary challenge in utilizing 5-AmU for RNA labeling lies in its inefficient phosphorylation by endogenous cellular kinases.[7] Research has shown that the expression of a specifically engineered mutant of uridine-cytidine kinase 2 (UCK2) with an expanded active site is necessary to facilitate the incorporation of 5-AmU into cellular RNA.[5][6]
Signaling Pathway for 5-AmU Incorporation
The metabolic pathway for the incorporation of 5-AmU is a modified version of the natural pyrimidine salvage pathway. The process is critically dependent on the initial phosphorylation of 5-AmU to its monophosphate form by the mutant UCK2 enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of Cell Cycle Progression by 5-Azacytidine Is Associated with Early Myogenesis Induction in Murine Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Metabolic Engineering Approach to Incorporate Modified Pyrimidine Nucleosides into Cellular RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Azidomethyl-uridine and 5-Fluorouracil in Radiosensitization
For Researchers, Scientists, and Drug Development Professionals
The quest for effective cancer therapies often involves a multi-pronged approach, with radiosensitization emerging as a key strategy to enhance the efficacy of radiation treatment. This guide provides a detailed comparison of two such potential radiosensitizers: 5-Azidomethyl-uridine (more specifically, its deoxyribonucleoside form, 5-Azidomethyl-2'-deoxyuridine or AmdU) and the well-established chemotherapeutic agent, 5-Fluorouracil (B62378) (5-FU). This document outlines their mechanisms of action, presents available experimental data, and details relevant experimental protocols to assist researchers in the field.
At a Glance: Performance Comparison
| Metric | 5-Azidomethyl-2'-deoxyuridine (AmdU) | 5-Fluorouracil (5-FU) |
| Primary Radiosensitization Mechanism | Formation of DNA-damaging aminyl and iminyl radicals upon irradiation. | Inhibition of thymidylate synthase, leading to DNA synthesis disruption and incorporation into DNA and RNA, making cells more susceptible to radiation damage.[1][2] |
| Sensitization Enhancement Ratio (SER) | SER at 7.5 Gy (SERSF7.5) of 4.57 (normoxic) and 4.10 (hypoxic) in EMT6 cells.[3] | SER values vary depending on the cell line, drug concentration, and experimental conditions. For example, in combination with MEK inhibitors, Dose Modifying Factors (a similar metric to SER) at a surviving fraction of 0.1 were 1.78 (HT29), 1.52 (HCT116), and 1.3 (MiaPaca-2). |
| Cell Line Studied | EMT6 (murine breast cancer)[3] | Various, including HT29 (colorectal), HCT116 (colorectal), and MiaPaca-2 (pancreatic) cancer cell lines.[4] |
| Clinical Status | Preclinical research | Clinically approved and widely used chemotherapeutic and radiosensitizer.[5] |
Delving Deeper: Mechanisms of Action
5-Azidomethyl-2'-deoxyuridine (AmdU): A Radical Approach
The radiosensitizing effect of AmdU is rooted in its unique chemical structure. The presence of an azidomethyl group at the C5 position of the pyrimidine (B1678525) ring is key. Upon exposure to ionizing radiation, the molecule readily accepts radiation-produced electrons. This leads to the formation of highly reactive nitrogen-centered radicals, specifically π-aminyl radicals, which then convert to more stable σ-iminyl radicals.[3][6] These radicals are potent DNA-damaging species, augmenting the cytotoxic effects of radiation, particularly in the hypoxic microenvironment of solid tumors.
5-Fluorouracil (5-FU): A Multi-faceted Inhibitor
5-FU, a cornerstone of cancer chemotherapy, exerts its radiosensitizing effects through several mechanisms. Its primary mode of action is the inhibition of thymidylate synthase (TS), a crucial enzyme for the synthesis of thymidine (B127349), a necessary component of DNA.[1] This inhibition leads to a depletion of the thymidine pool, which disrupts DNA replication and repair.
Furthermore, 5-FU can be incorporated into both DNA and RNA. Its incorporation into DNA creates unstable and dysfunctional genetic material, making the cells more vulnerable to the damaging effects of radiation.[2] When incorporated into RNA, it can interfere with RNA processing and protein synthesis, further contributing to cellular stress and apoptosis. The cell cycle is also affected, with an increase in the S phase fraction, a phase known to be more sensitive to radiation.[7]
Experimental Corner: Protocols and Workflows
Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are representative protocols for assessing radiosensitization using a clonogenic assay.
Experimental Workflow: Clonogenic Survival Assay
Clonogenic Assay for Radiosensitization by 5-Azidomethyl-2'-deoxyuridine (AmdU)
-
Cell Line: EMT6 murine breast cancer cells.
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: A stock solution of AmdU is prepared in a suitable solvent (e.g., DMSO) and diluted to the desired final concentration in the culture medium.
-
Experimental Procedure:
-
Cells are seeded into 6-well plates at a density determined to yield approximately 50-100 colonies per plate in the untreated, unirradiated control group.
-
After allowing the cells to attach overnight, they are treated with a specific concentration of AmdU (e.g., as determined by preliminary toxicity assays) for a defined period (e.g., 24 hours).
-
The plates are then irradiated with a range of X-ray doses (e.g., 0, 2, 4, 6, 7.5 Gy).
-
Following irradiation, the drug-containing medium is removed, and the cells are washed and replenished with fresh medium.
-
The plates are incubated for a period sufficient for colony formation (typically 7-10 days).
-
Colonies are fixed with a solution of glutaraldehyde (B144438) and stained with crystal violet.
-
Colonies containing 50 or more cells are counted.
-
-
Data Analysis: The surviving fraction at each radiation dose is calculated relative to the plating efficiency of the non-irradiated control. The Sensitization Enhancement Ratio (SER) is determined by dividing the radiation dose required to achieve a certain level of cell kill in the absence of the drug by the dose required for the same level of cell kill in the presence of the drug.
Clonogenic Assay for Radiosensitization by 5-Fluorouracil (5-FU)
-
Cell Lines: HT29 or HCT116 human colorectal cancer cells.
-
Culture Conditions: Standard cell culture conditions as described for the AmdU protocol.
-
Drug Preparation: 5-FU is dissolved in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution, which is then diluted in the culture medium.
-
Experimental Procedure:
-
Cells are seeded into culture dishes at appropriate densities.
-
Cells are pre-treated with 5-FU at a non-toxic or minimally toxic concentration for a specified duration (e.g., 18-24 hours) before irradiation.
-
The cells are then exposed to a range of ionizing radiation doses.
-
The drug can either be removed after irradiation or, in some protocols, remain in the culture for a longer period.
-
The cells are incubated until visible colonies are formed (typically 10-14 days).
-
Colonies are fixed and stained for visualization and counting.
-
-
Data Analysis: The surviving fraction and dose-modifying factor or SER are calculated as described in the AmdU protocol.
Conclusion
Both 5-Azidomethyl-2'-deoxyuridine and 5-Fluorouracil demonstrate potential as radiosensitizers, albeit through different mechanisms. 5-FU is a well-established clinical agent with a broad range of data supporting its use. AmdU, on the other hand, represents a novel, preclinical compound with a promising and distinct mechanism of action centered on radical formation. The high SER values reported for AmdU in the EMT6 cell line warrant further investigation to explore its potential in a clinical setting. This guide provides a foundational comparison to aid researchers in designing and interpreting studies aimed at enhancing the efficacy of radiotherapy.
References
- 1. 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy | MDPI [mdpi.com]
- 2. Radiosensitization of cultured human colon adenocarcinoma cells by 5-fluorouracil: effects on cell survival, DNA repair, and cell recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. 5-Fluorouracil radiation sensitization--a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electron-Mediated Aminyl and Iminyl Radicals from C5 Azido-Modified Pyrimidine Nucleosides Augment Radiation Damage to Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The optimal schedule for 5-fluorouracil radiosensitization in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Azidomethyl-uridine: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel are advised to follow stringent safety protocols for the disposal of 5-Azidomethyl-uridine, a valuable click chemistry reagent. Due to its azido (B1232118) functional group, this compound presents potential hazards, including high toxicity and the risk of forming explosive compounds if handled improperly. This guide provides essential safety and logistical information to ensure the safe disposal of this compound waste.
The primary safety concerns associated with this compound and other organic azides are their potential for explosive decomposition, especially when in contact with heavy metals, and their acute toxicity if ingested, inhaled, or absorbed through the skin. Therefore, all waste containing this compound must be treated as hazardous.
Key Safety and Handling Information
A comprehensive summary of the essential safety and handling data for this compound is presented in the table below.
| Parameter | Value/Instruction | Citation |
| Chemical Formula | C₁₀H₁₃N₅O₆ | |
| Molecular Weight | 299.24 g/mol | |
| Primary Hazards | Highly toxic, potentially explosive. | [1] |
| Incompatible Materials | Heavy metals (e.g., copper, lead), acids, halogenated solvents (e.g., dichloromethane, chloroform), bromine, carbon disulfide, nitric acid, dimethyl sulfate. | [2][3] |
| Personal Protective Equipment (PPE) | Nitrile gloves (or equivalent chemical-resistant gloves), safety glasses or goggles, lab coat. | |
| Storage of Waste | In a clearly labeled, dedicated, non-metallic (e.g., polyethylene (B3416737) or polypropylene) container with a secure cap. Store in a cool, dry, designated area away from incompatible materials. | [1] |
| Spill Cleanup | For solid spills, carefully sweep to avoid dust formation and place in a non-metallic container. For solutions, use chemical absorbent pads. The spill area should be wiped with a damp cloth (pH > 9). |
Procedural Workflow for Disposal
The following diagram outlines the step-by-step process for the safe disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
